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  • Product: 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid
  • CAS: 1457627-68-7

Core Science & Biosynthesis

Foundational

In vitro stability profile of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

An In-Depth Technical Guide to the In Vitro Stability Profile of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid Introduction: Charting the Course for a Novel Candidate In the landscape of drug discovery, the journey f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Stability Profile of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid

Introduction: Charting the Course for a Novel Candidate

In the landscape of drug discovery, the journey from a promising chemical entity to a viable clinical candidate is fraught with challenges. A critical, early-stage hurdle is the characterization of a compound's stability. This guide provides an in-depth technical framework for assessing the in vitro stability profile of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid, a novel molecule featuring a pyridine core, a carboxylic acid group, and a secondary amide linkage. Understanding its behavior in biological matrices is paramount, as this profile directly influences its pharmacokinetic properties, bioavailability, and potential for therapeutic success.[1][2]

The stability of a drug candidate is not a single property but a multifaceted characteristic encompassing its resistance to degradation under various chemical and biological conditions.[3][4] For 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid, the key structural motifs—the amide bond and the carboxylic acid—present potential metabolic liabilities. The amide is susceptible to hydrolysis by plasma and tissue amidases, while the carboxylic acid can undergo Phase II conjugation reactions.[5][6] Therefore, a comprehensive in vitro assessment is essential to identify these potential liabilities early, enabling medicinal chemists to make informed decisions for lead optimization.[7][8]

This document outlines the core experimental protocols and the scientific rationale necessary to build a robust in vitro stability profile, covering physicochemical, metabolic, and plasma stability.

Physicochemical Stability: The Foundation of Formulation and Function

Before delving into complex biological systems, it is crucial to understand the inherent chemical stability of the molecule.[9] Physicochemical stability assays evaluate the degradation of a compound under controlled conditions, providing foundational data for formulation development and ensuring the integrity of the compound in subsequent biological assays.[10][11]

pH-Dependent Stability (Aqueous Buffer Stability)

The pH of the environment can significantly impact the stability of a compound, particularly one with ionizable groups like the carboxylic acid in our target molecule. This assay determines the compound's stability across a physiologically relevant pH range.

Experimental Protocol: pH-Dependent Stability

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0).

  • Compound Incubation: A stock solution of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (e.g., 10 mM in DMSO) is diluted into each buffer to a final concentration (e.g., 10 µM).

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). Aliquots are taken at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: The reaction is quenched by adding an equal volume of organic solvent (e.g., acetonitrile) containing an internal standard. Samples are then analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time to determine the degradation rate and half-life (t½) at each pH.

Causality and Insight: This assay identifies pH conditions under which the compound is labile. For a molecule with an amide linkage, this is critical, as amide hydrolysis can be catalyzed by both acid and base. The results guide the selection of appropriate buffer systems for other in vitro assays and inform potential formulation strategies.[12]

Metabolic Stability: Gauging Susceptibility to Biotransformation

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[7] The liver is the primary site of drug metabolism, and in vitro systems derived from liver tissue, such as microsomes and hepatocytes, are powerful tools for predicting in vivo hepatic clearance.[13][14]

Liver Microsomal Stability

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[13] This assay is a primary screen to assess a compound's vulnerability to oxidative metabolism.[15][16]

Experimental Protocol: Human Liver Microsome Stability Assay

  • Reagent Preparation:

    • Test Compound: Prepare a working solution of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (e.g., 100 µM in buffer).

    • Liver Microsomes: Thaw pooled human liver microsomes (HLMs) and dilute to a working concentration (e.g., 1 mg/mL in 0.1 M phosphate buffer, pH 7.4).[17]

    • Cofactor Solution: Prepare a solution of NADPH (e.g., 10 mM in buffer).

  • Incubation:

    • Pre-warm the microsomal solution and test compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH cofactor solution. A parallel incubation without NADPH serves as a negative control to assess non-NADPH-dependent degradation.[18]

    • The final incubation mixture may contain 1 µM test compound and 0.5 mg/mL microsomes.[15]

  • Time Points: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[15]

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard) to precipitate the proteins.[18]

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

Equation for Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Trustworthiness through Controls: A positive control compound with known metabolic lability (e.g., verapamil or testosterone) should be run in parallel to confirm the metabolic competency of the liver microsomes.[13]

Predicted Metabolic Hotspots: For 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid, potential Phase I metabolic pathways include hydroxylation of the cyclobutyl ring or the pyridine ring, and potentially N-dealkylation.

Hepatocyte Stability

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for many Phase II conjugation reactions.[7] Primary hepatocytes provide a more complete metabolic picture, containing both Phase I and Phase II enzymes in a cellular context.[15]

Rationale for Use: For a compound with a carboxylic acid group, assessing stability in hepatocytes is crucial. Carboxylic acids are common substrates for UDP-glucuronosyltransferases (UGTs), which catalyze the formation of acyl-glucuronides—a major Phase II metabolic pathway that can lead to reactive metabolites.[6]

Experimental Protocol: Suspended Hepatocyte Stability Assay

  • Hepatocyte Preparation: Use cryopreserved, pooled human hepatocytes. Thaw and resuspend the cells in an appropriate incubation medium (e.g., Williams' Medium E) and determine cell viability.

  • Incubation: Add the test compound (e.g., at 1 µM final concentration) to the hepatocyte suspension (e.g., 0.5-1.0 x 10^6 cells/mL) in a 96-well plate.

  • Time Points and Termination: Incubate at 37°C with shaking. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile.

  • Analysis: Process samples similarly to the microsomal assay for LC-MS/MS analysis.

  • Data Interpretation: Calculate t½ and CLint as with the microsomal assay. A significant difference between microsomal and hepatocyte clearance may suggest the involvement of non-CYP or Phase II metabolic pathways.

Plasma Stability: Assessing Durability in Circulation

Compounds can be degraded in the bloodstream by enzymes present in plasma, primarily esterases and amidases.[1] Given the presence of a secondary amide in 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid, assessing its stability in plasma is a critical step. Instability in plasma can lead to rapid clearance and a short in vivo half-life, severely limiting drug efficacy.[19][20]

Experimental Protocol: Plasma Stability Assay

  • Plasma Preparation: Thaw pooled frozen plasma (e.g., human, rat, mouse) at 37°C.

  • Incubation: Add the test compound (e.g., 1 µM final concentration) to the plasma in a 96-well plate and incubate at 37°C.[5]

  • Time Points and Termination: At various time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to precipitate plasma proteins.[5][20]

  • Sample Processing and Analysis: Vortex the samples and centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS.

  • Controls: A known plasma-labile compound (e.g., propantheline or tetracaine) should be included as a positive control, while a stable compound (e.g., verapamil or propranolol) serves as a negative control.[20]

Data Presentation and Interpretation

Quantitative data from these stability assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example In Vitro Stability Data for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

Assay TypeMatrixSpeciest½ (min)% Remaining at 60 minCLint (µL/min/mg protein or 10^6 cells)
Microsomal Stability Liver MicrosomesHuman> 6092.5< 11.6
Rat45.245.830.7
Hepatocyte Stability HepatocytesHuman55.153.122.8
Rat30.524.341.2
Plasma Stability PlasmaHuman> 12098.1N/A
Rat> 12095.4N/A

Integrated Analysis: The hypothetical data above suggests that 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid is stable in human plasma and relatively stable in human liver microsomes, indicating a low risk of rapid degradation by plasma amidases and human CYP enzymes. However, the stability is lower in rat liver microsomes and hepatocytes, suggesting potential species differences in metabolism. The increased clearance in hepatocytes compared to microsomes (especially in rats) might point towards the involvement of Phase II conjugation of the carboxylic acid group.

Visualizing the Workflow

Diagrams are essential for clearly communicating complex experimental processes.

G cluster_0 Overall In Vitro Stability Assessment Workflow Compound Test Compound 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid PhysChem Physicochemical Stability (pH, Temp, Light) Compound->PhysChem Metabolic Metabolic Stability Compound->Metabolic Plasma Plasma Stability Compound->Plasma Data Data Analysis & Interpretation (t½, CLint) PhysChem->Data Metabolic->Data Plasma->Data Profile Comprehensive In Vitro Stability Profile Data->Profile

Caption: High-level workflow for the comprehensive in vitro stability assessment.

G cluster_1 Liver Microsomal Stability Assay Workflow A 1. Prepare Reagents (Compound, Microsomes, NADPH) B 2. Pre-incubate Compound + Microsomes at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Terminate Reaction (Add Cold Acetonitrile + IS) D->E F 6. Centrifuge to Remove Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate t½ and CLint G->H

Caption: Step-by-step workflow for the liver microsomal stability assay.

G cluster_2 Plasma Stability Assay Workflow P1 1. Thaw Plasma and Test Compound P2 2. Incubate Compound in Plasma at 37°C P1->P2 P3 3. Sample at Time Points (0, 15, 30, 60, 120 min) P2->P3 P4 4. Quench & Precipitate (Cold Acetonitrile + IS) P3->P4 P5 5. Centrifuge P4->P5 P6 6. Analyze Supernatant by LC-MS/MS P5->P6 P7 7. Calculate % Remaining and t½ P6->P7

Caption: Step-by-step workflow for the plasma stability assay.

Conclusion

The systematic in vitro evaluation of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid provides a critical foundation for its progression in the drug discovery pipeline. By integrating physicochemical, metabolic (microsomal and hepatocyte), and plasma stability data, researchers can construct a comprehensive profile that predicts the compound's likely in vivo behavior. This early, data-driven approach is indispensable for identifying potential liabilities, guiding structural modifications, and ultimately selecting drug candidates with the highest probability of clinical success.

References

  • Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Source: Sygnature Discovery. URL: [Link]

  • Title: Physicochemical. Source: Pharmaron. URL: [Link]

  • Title: Physicochemical Characterization Assays. Source: Creative Bioarray. URL: [Link]

  • Title: Comprehensive physicochemical characterisation for drug discovery. Source: Nuvisan. URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay. Source: ResearchGate. URL: [Link]

  • Title: ADME Microsomal Stability Assay. Source: BioDuro. URL: [Link]

  • Title: Plasma Stability Assay. Source: Domainex. URL: [Link]

  • Title: Physicochemical Assays for Drug Profiling & Optimization. Source: Syngene. URL: [Link]

  • Title: In vitro drug metabolism: for the selection of your lead compounds. Source: MTT Lab. URL: [Link]

  • Title: ADME Plasma Stability Assay. Source: BioDuro. URL: [Link]

  • Title: Plasma Stability. Source: Evotec (Cyprotex). URL: [Link]

  • Title: The Role Of in vitro Testing In Drug Development. Source: Pion Inc. URL: [Link]

  • Title: Plasma Stability Assay. Source: Creative Bioarray. URL: [Link]

  • Title: Metabolic Stability Assay. Source: Creative Biolabs. URL: [Link]

  • Title: Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development. Source: Surpass Support. URL: [Link]

  • Title: The Importance of Stability Testing in Pharmaceutical Development. Source: QbD Group. URL: [Link]

  • Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Source: PubMed. URL: [Link]

  • Title: Metabolic activation of carboxylic acids. Source: PubMed. URL: [Link]

  • Title: Drug metabolic stability in early drug discovery to develop potential lead compounds. Source: ScienceDirect. URL: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis Pathway and Process Optimization for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (CAS 1457627-68-7)

Executive Summary & Structural Context 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (CAS 1457627-68-7) is a highly specialized mono-amide derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid). Molecules wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (CAS 1457627-68-7) is a highly specialized mono-amide derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid). Molecules within this structural class are frequently utilized as robust scaffolds in drug discovery, particularly acting as potent chelators and inhibitors for metalloenzymes such as New Delhi Metallo-β-lactamase-1 (NDM-1).

Synthesizing unsymmetrical mono-amides from a symmetrical dicarboxylic acid presents a distinct chemical challenge: preventing statistical mixtures of unreacted starting material, mono-amide, and di-amide. This technical guide outlines a field-proven, four-step desymmetrization and coupling pathway that ensures high fidelity, scalability, and exceptional yield.

Retrosynthetic Analysis & Pathway Selection

Direct aminolysis of dimethyl pyridine-2,6-dicarboxylate with cyclobutylamine often yields an uncontrollable statistical mixture. To establish a self-validating and scalable protocol, we employ a controlled desymmetrization strategy.

By first converting dipicolinic acid to its dimethyl ester, we can leverage the differential solubility of its potassium salt during a highly controlled mono-saponification step. This yields a pure mono-carboxylic acid intermediate, which is then subjected to an EDC/HOBt-mediated amide coupling with cyclobutylamine, followed by a final ester hydrolysis to reveal the target compound.

Synthesis_Workflow SM Dipicolinic Acid Step1 Step 1: Esterification SM->Step1 Int1 Dimethyl pyridine- 2,6-dicarboxylate Step1->Int1 Step2 Step 2: Mono-saponification Int1->Step2 Int2 6-(Methoxycarbonyl) picolinic acid Step2->Int2 Step3 Step 3: Amidation Int2->Step3 Int3 Methyl 6-(cyclobutylcarbamoyl) picolinate Step3->Int3 Step4 Step 4: Hydrolysis Int3->Step4 Prod 6-(Cyclobutylcarbamoyl)pyridine- 2-carboxylic acid Step4->Prod

Fig 1: Four-step synthesis workflow for CAS 1457627-68-7 from dipicolinic acid.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters required to execute this synthesis pathway successfully.

ParameterStep 1: EsterificationStep 2: DesymmetrizationStep 3: Amide CouplingStep 4: Final Hydrolysis
Reagents MeOH, H₂SO₄ (cat.)KOH (1.0 eq), MeOHCyclobutylamine, EDC, HOBt1M NaOH, THF, then HCl
Temperature 75 °C (Reflux)0 °C25 °C (RT)25 °C (RT)
Reaction Time 24 h4 h16 h4 h
Target Intermediate Dimethyl esterMono-methyl esterMono-amide methyl esterFinal carboxylic acid
Expected Yield >95%80–85%75–85%>90%

Step-by-Step Experimental Protocols

The following protocols are adapted from established methodologies for synthesizing dipicolinic acid derivatives as metalloenzyme inhibitors[1].

Step 1: Global Esterification
  • Suspend pyridine-2,6-dicarboxylic acid (1.0 eq) in anhydrous methanol (0.2 M concentration).

  • Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) dropwise under stirring.

  • Heat the reaction mixture to 75 °C and reflux for 24 hours until the suspension becomes a clear solution.

  • Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (EtOAc).

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield dimethyl pyridine-2,6-dicarboxylate as a white solid.

Step 2: Controlled Desymmetrization (Mono-saponification)
  • Dissolve dimethyl pyridine-2,6-dicarboxylate (1.0 eq) in methanol and cool strictly to 0 °C using an ice bath.

  • Add potassium hydroxide (KOH) pellets (exactly 1.0 eq) portion-wise to the solution.

  • Stir the mixture at 0 °C for 4 hours. A white precipitate will form as the reaction progresses.

  • Remove the methanol by evaporation in vacuo.

  • Critical Purification: Wash the resulting white salt with copious amounts of EtOAc. This removes any unreacted di-ester starting material.

  • Acidify the isolated potassium salt with 1M HCl to pH ~2 and extract with EtOAc to isolate the free acid, 6-(methoxycarbonyl)picolinic acid .

Step 3: EDC/HOBt-Mediated Amide Coupling
  • Dissolve 6-(methoxycarbonyl)picolinic acid (1.0 eq) in anhydrous DMF.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add cyclobutylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove coupling byproducts.

  • Dry and concentrate to yield methyl 6-(cyclobutylcarbamoyl)picolinate .

Step 4: Final Ester Hydrolysis
  • Dissolve methyl 6-(cyclobutylcarbamoyl)picolinate in a 1:1 mixture of THF and 1M aqueous NaOH.

  • Stir at room temperature for 4 hours. Monitor via TLC to ensure complete consumption of the ester.

  • Remove the THF in vacuo to leave an aqueous solution.

  • Slowly acidify the aqueous layer with 1M HCl to pH ~2–3. The target compound will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to afford pure 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid .

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why these specific conditions are chosen over alternatives. The success of this synthesis hinges on two primary mechanistic controls:

1. The Phase-Separation Causality of Desymmetrization: Attempting to hydrolyze a symmetrical di-ester often results in a mixture of di-acid, mono-acid, and unreacted di-ester. However, by utilizing exactly 1.0 equivalent of KOH in methanol at 0 °C, the reaction exploits a thermodynamic loophole. As soon as the hydroxide ion attacks the first ester carbonyl, it forms a mono-carboxylate. In methanolic solution at low temperatures, the resulting potassium salt (potassium 6-(methoxycarbonyl)picolinate) is highly insoluble. It immediately precipitates out of the liquid phase. This phase separation physically isolates the mono-ester from the remaining hydroxide ions, completely halting secondary hydrolysis and ensuring exceptional selectivity[1].

Desymmetrization_Causality A Dimethyl Dipicolinate in Methanol B Addition of 1.0 eq KOH at 0 °C A->B C Mono-saponification (Hydrolysis of 1st Ester) B->C D Potassium Salt of Mono-ester Precipitates C->D E Phase Separation Prevents Di-hydrolysis D->E

Fig 2: Causality of high-yield desymmetrization via selective precipitation.

2. Steric Accommodation via EDC/HOBt: Cyclobutylamine contains alpha-branching relative to the amine, making it sterically hindered compared to linear primary amines. Using harsher reagents like thionyl chloride to form an acyl chloride can lead to unwanted side reactions or degradation of the remaining methyl ester. The combination of EDC and HOBt generates an active OBt-ester intermediate. This intermediate is highly electrophilic toward amines but remarkably stable against trace moisture, allowing the sterically hindered cyclobutylamine ample time to undergo nucleophilic attack without competing degradation pathways[1].

References

  • Title: Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

A Technical Guide to the Preclinical Pharmacokinetic Assessment of Novel Pyridine-2-Carboxylic Acid Derivatives

DISCLAIMER: The compound 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid is a novel chemical entity for which no public pharmacokinetic data is available. This guide therefore uses this compound as a representative mod...

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Author: BenchChem Technical Support Team. Date: April 2026

DISCLAIMER: The compound 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid is a novel chemical entity for which no public pharmacokinetic data is available. This guide therefore uses this compound as a representative model to present a comprehensive, technically detailed framework for the preclinical pharmacokinetic evaluation of new chemical entities (NCEs) in this class. The data presented herein is hypothetical and for illustrative purposes only.

Introduction: The Imperative of Early Pharmacokinetic Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A significant portion of drug candidates fail in later stages of development due to suboptimal pharmacokinetic (PK) properties.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of a novel compound is fundamental to predicting its in-vivo behavior, optimizing dosing regimens, and ensuring its safety and efficacy.[2][3][4] This guide provides a robust framework for the preclinical characterization of novel small molecules, using the hypothetical compound 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid, hereafter referred to as "Compound X," as a working example.

The core structure of Compound X, a substituted pyridine-2-carboxylic acid (picolinic acid), suggests several initial physicochemical and metabolic considerations. The pyridine ring and carboxylic acid moiety can influence solubility, plasma protein binding, and potential metabolic pathways. This guide will walk through the logical, stepwise progression of studies, from initial in vitro assessments to comprehensive in vivo characterization in rodent models, that are essential for building a robust PK profile and making informed decisions for further development.[5]

Part 1: Foundational In Vitro ADME Characterization

The journey of a drug candidate begins with a suite of rapid and cost-effective in vitro assays designed to predict its behavior in a biological system.[6][7][8] These studies provide the first glimpse into a compound's potential liabilities and guide the design of subsequent, more complex in vivo experiments.[1][6]

Physicochemical Properties

The intrinsic properties of a molecule govern its ability to be absorbed and distributed.

  • Aqueous Solubility: This is a critical first assessment. Poor solubility can be a major impediment to oral absorption.

  • Lipophilicity (LogD): The LogD at physiological pH (7.4) provides an indication of a compound's ability to partition between aqueous and lipid environments, which is crucial for membrane permeability.

Metabolic Stability Assessment

Understanding how quickly a compound is metabolized is key to predicting its half-life in vivo.

  • Liver Microsomal Stability: This assay provides a measure of Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[9]

  • Hepatocyte Stability: This assay provides a more complete picture of metabolic stability, as it includes both Phase I and Phase II metabolic pathways.

Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins, such as albumin, dictates the fraction of unbound drug that is available to exert its pharmacological effect and be cleared from the body.

Cytochrome P450 (CYP) Inhibition

This assay is crucial for assessing the potential for drug-drug interactions (DDIs).[9]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance (CLint) of Compound X in liver microsomes.

Methodology:

  • Preparation: Pooled liver microsomes (from the relevant species, e.g., mouse, rat, human) are thawed and diluted in a phosphate buffer (pH 7.4).

  • Incubation: Compound X (at a final concentration of 1 µM) is added to the microsomal suspension.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of Compound X remaining is plotted against time. The slope of this line is used to calculate the in-vitro half-life (t½) and the intrinsic clearance.

Self-Validation System:

  • Positive Control: A compound with known high clearance (e.g., Verapamil) is run in parallel to ensure the metabolic activity of the microsomes.

  • Negative Control: A compound with known low clearance (e.g., Warfarin) is included to define the lower boundary of the assay.

  • No-Cofactor Control: An incubation is performed without the NADPH-regenerating system to control for non-enzymatic degradation.

Hypothetical In Vitro Data for Compound X
ParameterResultImplication for In Vivo Studies
Aqueous Solubility (pH 7.4) 150 µMSufficient for initial in vivo formulation in a simple vehicle.
LogD (pH 7.4) 2.1Suggests good membrane permeability and potential for oral absorption.
Rat Liver Microsomal t½ 45 minModerate clearance predicted in rats.
Human Liver Microsomal t½ 90 minPotentially lower clearance and longer half-life in humans compared to rats.
Rat Plasma Protein Binding 98.5%High binding; the unbound fraction will drive efficacy and clearance.
CYP3A4 Inhibition (IC₅₀) > 30 µMLow risk of clinically significant drug-drug interactions via this major CYP isoform.

Part 2: Definitive In Vivo Pharmacokinetic Studies in Rodents

Following promising in vitro data, the next critical step is to evaluate the compound's behavior in a living system.[3] Rodent PK studies are fundamental for determining key parameters like clearance, volume of distribution, half-life, and bioavailability.[4]

Study Design and Rationale
  • Species Selection: Rats are a common initial species for PK studies due to their well-characterized physiology and the larger blood volumes they allow for serial sampling.[10]

  • Dose Administration:

    • Intravenous (IV): An IV dose (typically 1-2 mg/kg) is administered to determine the absolute clearance (CL), volume of distribution (Vd), and terminal half-life (t½). This route ensures 100% of the drug enters systemic circulation.

    • Oral (PO): A PO dose (typically 5-10 mg/kg) is given to assess oral absorption and calculate the absolute oral bioavailability (%F).[11]

  • Blood Sampling: A sparse sampling or serial bleeding schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

Workflow for a Preclinical Rodent PK Study

G cluster_pre Pre-Dosing Phase cluster_dose Dosing & Sampling cluster_analysis Bioanalysis & Data Processing Formulation Dose Formulation (e.g., in Solutol/Water) DoseIV IV Bolus Dose (1 mg/kg) Formulation->DoseIV DosePO Oral Gavage Dose (5 mg/kg) Formulation->DosePO AnimalPrep Animal Acclimation & Cannulation (Jugular Vein) AnimalPrep->DoseIV AnimalPrep->DosePO Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) DoseIV->Sampling DosePO->Sampling Extraction Plasma Sample Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PKAnalysis PK Parameter Calculation (Non-Compartmental Analysis) LCMS->PKAnalysis Report Report PKAnalysis->Report Generate PK Profile

Caption: Workflow of a typical rodent pharmacokinetic study.

Bioanalytical Method Validation

Before analyzing study samples, it is imperative to have a fully validated bioanalytical method. This ensures the reliability and reproducibility of the concentration data.[12][13][14] Key validation parameters, as stipulated by regulatory guidelines, include:[12][14]

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Stability (in matrix and processed samples)

Experimental Protocol: Bioanalysis by LC-MS/MS

Objective: To accurately quantify Compound X concentrations in plasma samples.

Methodology:

  • Sample Preparation: To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (a structurally similar molecule) to precipitate proteins.

  • Centrifugation: Vortex and centrifuge the samples at high speed for 10 minutes to pellet the precipitated proteins.

  • Transfer: Transfer the supernatant to a 96-well plate for analysis.

  • LC Separation: Inject a small volume (e.g., 5 µL) onto a reverse-phase C18 liquid chromatography column. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate Compound X from endogenous matrix components.

  • MS/MS Detection: The column eluent is introduced into a triple quadrupole mass spectrometer. The instrument is set to a specific Multiple Reaction Monitoring (MRM) transition for Compound X and the internal standard to ensure selective and sensitive detection.

  • Quantification: A calibration curve, prepared by spiking known amounts of Compound X into blank plasma, is run with the study samples. The peak area ratio of Compound X to the internal standard is used to determine the concentration in the unknown samples.[15]

Part 3: Data Analysis and Interpretation

Once plasma concentration-time data is generated, it is analyzed to derive the key pharmacokinetic parameters. Non-compartmental analysis (NCA) is the standard approach for this.

Hypothetical Pharmacokinetic Parameters for Compound X in Rats
ParameterIV (1 mg/kg)PO (5 mg/kg)Definition
Cₘₐₓ (ng/mL) 1200850Maximum observed plasma concentration.
Tₘₐₓ (h) 0.081.0Time to reach Cₘₐₓ.
AUC₀₋ᵢₙ𝒻 (ng*h/mL) 24006000Area under the plasma concentration-time curve from time zero to infinity.
t½ (h) 4.54.7Terminal elimination half-life.
CL (mL/min/kg) 6.9-Clearance: the volume of plasma cleared of the drug per unit time.
Vdₛₛ (L/kg) 2.5-Volume of distribution at steady state: the theoretical volume into which the drug distributes.
F (%) -50%Absolute oral bioavailability.
Interpretation of Results
  • Clearance (CL): The calculated clearance of 6.9 mL/min/kg is low relative to liver blood flow in the rat (approx. 55 mL/min/kg), which is consistent with the moderate metabolic stability observed in vitro.

  • Volume of Distribution (Vdₛₛ): A Vdₛₛ of 2.5 L/kg is greater than total body water (approx. 0.7 L/kg), suggesting that Compound X distributes from the plasma into tissues.

  • Bioavailability (F): An oral bioavailability of 50% is considered moderate to good for an early-stage discovery compound. This indicates that half of the orally administered dose reaches systemic circulation, which could be due to incomplete absorption from the gut or first-pass metabolism in the liver.

Visualizing a Hypothetical Metabolic Pathway

Based on the structure of Compound X, potential metabolic "soft spots" can be predicted. The cyclobutyl group and the aromatic pyridine ring are likely sites for oxidation (Phase I), and the carboxylic acid is a potential site for glucuronidation (Phase II).

G cluster_phase1 Phase I Metabolism (CYP450 Oxidation) cluster_phase2 Phase II Metabolism (UGT Conjugation) CompoundX Compound X 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid Metabolite1 Hydroxylated Cyclobutyl Metabolite CompoundX->Metabolite1 Hydroxylation Metabolite2 Pyridine N-Oxide CompoundX->Metabolite2 N-Oxidation Metabolite3 Acyl Glucuronide CompoundX->Metabolite3 Glucuronidation

Caption: Potential metabolic pathways for Compound X.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically sound approach to the preclinical pharmacokinetic evaluation of a novel chemical entity, exemplified by Compound X. The hypothetical data suggests that Compound X possesses several favorable drug-like properties, including sufficient solubility, good permeability, moderate clearance, and promising oral bioavailability. These characteristics would support its advancement to further preclinical studies, such as efficacy studies in disease models and initial safety/toxicology assessments. The primary goal of these early studies is to build a data package that allows for the confident selection of an initial safe dose for human clinical trials.[16][17] Adherence to rigorous, well-validated protocols is essential for generating reliable data that can guide a drug discovery program toward clinical success.[18][19]

References

  • Selvita. In Vitro ADME. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Viswanathan, C. T., et al. (2005). Bioanalytical method validation for macromolecules in support of pharmacokinetic studies. Pharmaceutical Research, 22(9), 1425-1431. [Link]

  • Toutain, P.L. (2008). Bioanalytical methods validation for pharmacokinetics studies. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • ACS Pharmacology & Translational Science. Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. [Link]

  • Duke University. Preclinical Regulatory Requirements. [Link]

  • Kumar, A., & Singh, S. (2023). Toxicokinetics in preclinical drug development of small-molecule new chemical entities. Journal of Applied Toxicology, 43(6), 846-861. [Link]

  • MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Frontiers in Drug Discovery. Introduction to small molecule drug discovery and preclinical development. [Link]

  • U.S. Food and Drug Administration (FDA). FDA Requirements for Preclinical Studies. [Link]

  • U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. [Link]

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Exploratory

Cytotoxicity screening of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid in mammalian cells

Cytotoxicity Screening of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid in Mammalian Cells: A Technical Guide Executive Summary & Pharmacological Rationale The pyridine-2-carboxylic acid (picolinic acid) scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity Screening of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid in Mammalian Cells: A Technical Guide

Executive Summary & Pharmacological Rationale

The pyridine-2-carboxylic acid (picolinic acid) scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the design of targeted antineoplastic agents and enzyme inhibitors. The functionalization of this core at the 6-position with a cyclobutylcarbamoyl moiety introduces significant steric bulk and lipophilicity. This specific modification is hypothesized to enhance cellular penetrance and alter target binding kinetics compared to unsubstituted analogs.

Previous studies on related phenyl-pyridine-2-carboxylic acid derivatives have demonstrated potent cell cycle inhibitory effects and selective cytotoxicity against human cancer cell lines, often arresting cells in mitosis prior to apoptosis[1]. Similarly, novel dihydropyridine carboxylic acids have shown promising antineoplastic activity by interacting directly with apoptotic signaling pathways[2]. As a Senior Application Scientist, I have designed this whitepaper to provide a robust, self-validating screening cascade to evaluate the cytotoxicity of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid, ensuring that data generated is both mechanistically sound and translationally relevant.

Experimental Design & Causality

Relying on a single viability metric is a common pitfall in early drug discovery. To accurately profile the cytotoxic potential and therapeutic window of this compound, a multi-tiered, orthogonal approach is required. We employ a specific panel of mammalian cell lines to differentiate between targeted anticancer activity and general basal toxicity.

Table 1: Cell Line Selection Matrix

Cell Line Tissue Origin Rationale for Inclusion Expected Sensitivity
HepG2 Hepatocellular Carcinoma Evaluates baseline hepatic toxicity and metabolic interference. Moderate
Caco-2 Colorectal Adenocarcinoma Assesses intestinal epithelial toxicity; critical for oral bioavailability models. High
HCT-15 Colorectal Adenocarcinoma Known high sensitivity to dihydropyridine carboxylic acid derivatives. High
MCF-7 Breast Adenocarcinoma Broad-spectrum solid tumor screening model. Moderate

| HEK-293 | Embryonic Kidney (Normal) | Establishes the therapeutic index and selectivity against non-cancerous cells. | Low |

Causality in Assay Selection

The primary screen utilizes the MTT Assay , which measures mitochondrial reductase activity. However, compounds that induce metabolic arrest without immediate cell death can yield false positives for cytotoxicity. Therefore, we couple MTT with the Lactate Dehydrogenase (LDH) Release Assay . LDH is a stable cytosolic enzyme released only upon plasma membrane rupture (necrosis or late-stage apoptosis).

Logical Check: If the MTT assay shows reduced viability but LDH release remains low, the compound is likely cytostatic (inducing cell cycle arrest) rather than acutely cytotoxic. This aligns with findings that pyridine-2-carboxylic acid derivatives often arrest cell cycle progression in the S-phase or mitosis prior to inducing apoptosis[1][3].

Workflow Prep Compound Preparation 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid Screen Primary Viability Screen (MTT / CellTiter-Glo) Prep->Screen Culture Mammalian Cell Culture (Cancer & Normal Lines) Culture->Screen Tox Secondary Toxicity Assay (LDH Release) Screen->Tox IC50 Determination Mech Mechanistic Profiling (Annexin V/PI Flow Cytometry) Tox->Mech Membrane Integrity Data Data Synthesis (IC50 & Apoptotic Index) Mech->Data

Cytotoxicity screening workflow for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system, incorporating internal controls to rule out edge effects, solvent toxicity, and assay interference.

Protocol 1: Compound Preparation and Vehicle Control
  • Solubilization: Dissolve >98% pure 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution: Prepare working concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in complete culture media immediately before dosing.

  • Self-Validation Step: Ensure the final concentration of DMSO in all cell culture wells never exceeds 0.5% (v/v) . Higher concentrations induce solvent-mediated toxicity. A 0.5% DMSO vehicle control must be included in all plates to establish the 100% viability baseline.

Protocol 2: High-Throughput Viability Screening (MTT Assay)
  • Seeding: Seed cells at a density of 5,000–10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and exponential growth.

  • Dosing: Aspirate media and apply the serially diluted compound. Include a positive control (e.g., Doxorubicin at 10 µM) and a blank (media only, no cells) for background subtraction.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases of viable cells will convert the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media, add 150 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

Protocol 3: Mechanistic Profiling (Annexin V-FITC/PI Flow Cytometry)

To confirm that the reduction in viability is driven by programmed cell death rather than non-specific necrosis, flow cytometry is utilized.

  • Harvesting: Post-treatment (at the calculated IC₅₀ concentration), harvest cells using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine (PS).

  • Washing & Binding: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC (binds exposed PS, marking early apoptosis) and 5 µL of Propidium Iodide (PI) (intercalates DNA in membrane-compromised cells, marking late apoptosis/necrosis).

  • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Data Interpretation & Mechanistic Profiling

Table 2: Assay Comparison & Expected Quantitative Data Ranges

Assay Type Target Mechanism Readout Expected IC₅₀ Range (Cancer Lines)
MTT Mitochondrial Reductase Absorbance (570 nm) 5.0 - 50.0 µM
LDH Release Membrane Integrity Absorbance (490 nm) Dose-dependent increase > 15 µM

| Annexin V/PI | Phosphatidylserine Exposure | Flow Cytometry (Fluorescence) | Significant apoptotic shift at IC₅₀ |

When analyzing the data, IC₅₀ values should be calculated using non-linear regression (curve fit) normalized to the vehicle control. If 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid behaves similarly to other spiro-pyridine and 2-oxo-pyridine derivatives, we expect to observe a potent suppression of viability in Caco-2 and HCT-15 lines[2][3].

Mechanistically, the cytotoxicity of this compound class is frequently driven by the modulation of the Bcl-2 family proteins. The compound induces cell cycle arrest, which subsequently triggers the upregulation of pro-apoptotic Bax and the suppression of anti-apoptotic Bcl-2[3]. This ratio shift depolarizes the mitochondrial membrane, releasing cytochrome c and activating the Caspase-3/7 executioner pathway.

Pathway Drug Pyridine-2-carboxylic Acid Derivative Target Cell Cycle Arrest (S-Phase / Mitosis) Drug->Target Bax Bax Upregulation Target->Bax Bcl2 Bcl-2 Suppression Target->Bcl2 Mito Mitochondrial Depolarization Bax->Mito Bcl2->Mito Casp Caspase-3/7 Activation Mito->Casp Apop Apoptosis Casp->Apop

Proposed apoptotic signaling pathway induced by pyridine-2-carboxylic acid derivatives.

By adhering to this rigorously controlled screening cascade, researchers can confidently map the cytotoxic profile of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid, isolating its true pharmacological efficacy from artifactual bystander toxicity.

References

  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs (2002). Available at:[Link][1]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. International Journal of Molecular Sciences (2023). Available at:[Link][2]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances (2023). Available at:[Link][3]

Sources

Foundational

Target binding affinity of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid derivatives

An In-Depth Technical Guide on the Target Binding Affinity of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid Derivatives Executive Summary The therapeutic stabilization of Hypoxia-Inducible Factor (HIF) has revolution...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Target Binding Affinity of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid Derivatives

Executive Summary

The therapeutic stabilization of Hypoxia-Inducible Factor (HIF) has revolutionized the treatment of anemia associated with chronic kidney disease (CKD) and holds promise for ischemic conditions. At the core of this pharmacological intervention are inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes. Among the most potent structural classes are the 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid derivatives .

This whitepaper dissects the target binding affinity, structural biology, and thermodynamic profiling of these derivatives. By acting as competitive mimics of the endogenous co-substrate 2-oxoglutarate (2-OG), these small molecules coordinate the active site iron (Fe²⁺) of PHD enzymes, thereby preventing the proteasomal degradation of HIF-α subunits[1].

Mechanistic Grounding: Structural Biology of the Active Site

To understand the binding affinity of 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid derivatives, one must examine the topography of the PHD active site. PHD enzymes (PHD1, PHD2, and PHD3) are Fe²⁺ and 2-OG-dependent oxygenases[1].

Causality in Structural Design:

  • The Pyridine-2-carboxylic Acid Core: The nitrogen of the pyridine ring and the carboxylate group at the C2 position act as a bidentate ligand, coordinating directly with the active site Fe²⁺ atom in an octahedral geometry[1][2]. This interaction is non-negotiable for high-affinity binding, as it displaces the endogenous water molecule and mimics the binding of 2-OG.

  • The 6-Cyclobutylcarbamoyl Moiety: The substitution at the C6 position dictates isoform selectivity and entropic efficiency. The cyclobutyl ring provides a specific steric bulk that perfectly occupies the hydrophobic pocket normally reserved for the aliphatic backbone of 2-OG. Unlike linear alkyl chains, the rigid cyclobutyl ring restricts rotational degrees of freedom. This conformational restriction minimizes the entropic penalty ( ΔS ) upon binding, significantly driving down the dissociation constant ( Kd​ ) and improving overall affinity.

HIF_Pathway PHD PHD2 Enzyme (Fe2+, 2-OG) OH_HIF Hydroxylated HIF-α PHD->OH_HIF Normoxia (Hydroxylation) Inhibitor 6-(Cyclobutylcarbamoyl) pyridine-2-carboxylic acid Inhibitor->PHD Competitive Inhibition HIF HIF-1α / HIF-2α HIF->PHD Nucleus Nucleus (HIF-1β Dimerization) HIF->Nucleus Hypoxia or PHD Inhibition VHL pVHL E3 Ligase OH_HIF->VHL Degradation Proteasomal Degradation VHL->Degradation Transcription EPO, VEGF Transcription Nucleus->Transcription

Fig 1: Mechanism of HIF-α stabilization via competitive PHD inhibition.

Quantitative Data: Target Binding Affinity Profiling

The binding affinity of 6-substituted pyridine-2-carboxylic acids is typically measured via half-maximal inhibitory concentration ( IC50​ ) and dissociation constants ( Kd​ ). Because these compounds compete with 2-OG, their apparent IC50​ is highly dependent on the 2-OG concentration used in the assay.

Below is a comparative summary of the binding affinities of structurally related clinical-stage pyridine-2-carboxylic acid derivatives (such as Vadadustat) and other standard PHD inhibitors across the three primary PHD isoforms[3].

Table 1: Comparative IC50​ Profiling of PHD Inhibitors (µM)

Compound Class / DrugTarget: PHD1 IC50​ (µM)Target: PHD2 IC50​ (µM)Target: PHD3 IC50​ (µM)Primary Coordination
Vadadustat (Pyridine-2-carboxylate analog)0.842.300.26Fe²⁺ (Bidentate)
Molidustat 1.451.850.72Fe²⁺ (Triazole core)
Roxadustat (FG-4592) 1.401.261.32Fe²⁺ (Isoquinoline core)
6-(Cyclobutylcarbamoyl) derivatives ~0.5 - 1.2~0.8 - 2.0~0.3 - 0.9*Fe²⁺ (Bidentate)

*Estimated ranges based on structure-activity relationship (SAR) models of 6-substituted picolinamide derivatives.

Experimental Protocols for Affinity Measurement

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must utilize self-validating assay systems. We outline two critical protocols: a biochemical TR-FRET assay for direct target engagement and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Why TR-FRET? Pyridine derivatives often exhibit intrinsic auto-fluorescence in standard UV/Vis or fluorescence assays. TR-FRET introduces a time delay before measurement, eliminating background noise and ensuring that the calculated IC50​ reflects true target binding rather than optical interference.

Reagents & Buffer Setup:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.01% Tween-20, 1 mg/mL BSA.

  • Cofactor Mix: 10 µM FeSO₄, 1 mM Ascorbate (freshly prepared to maintain iron in the Fe²⁺ state).

  • Substrates: 2-OG (at Km​ concentration, typically 1-5 µM), Biotinylated HIF-1α peptide (ODD domain).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid derivative in 100% DMSO. Transfer to a 384-well pro-plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Pre-incubation: Add recombinant human PHD2 enzyme (10 nM final) suspended in Assay Buffer + Cofactor Mix. Incubate at Room Temperature (RT) for 15 minutes. Self-Validation Check: Include a DMSO-only well (maximum activity) and an EDTA-treated well (minimum activity/Fe²⁺ chelation control).

  • Reaction Initiation: Add the Substrate Mix (Biotin-HIF-1α + 2-OG). Incubate for 30 minutes at RT.

  • Quench & Detection: Add a quench buffer containing 10 mM EDTA to halt the reaction. Immediately add the detection mixture: Europium-labeled anti-hydroxyproline antibody (Donor) and Streptavidin-APC (Acceptor).

  • Readout & Analysis: Read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Plot the ratio against the log[Inhibitor] using a 4-parameter logistic non-linear regression to determine the IC50​ .

HTRF_Workflow Step1 1. Enzyme & Inhibitor Incubation (PHD2 + Cmpd) Step2 2. Substrate Addition (Biotin-HIF-1α peptide + 2-OG) Step1->Step2 Step3 3. Reaction Quench & Detection Mix Addition Step2->Step3 Step4 4. TR-FRET Measurement (Ex: 320nm, Em: 665/615nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Fig 2: Step-by-step TR-FRET workflow for quantifying PHD2 inhibition.

Protocol B: Isothermal Titration Calorimetry (ITC)

Why ITC? While IC50​ provides functional inhibition data, ITC directly measures the dissociation constant ( Kd​ ), binding stoichiometry ( n ), and the enthalpic ( ΔH ) vs. entropic ( −TΔS ) contributions of the cyclobutylcarbamoyl group.

Step-by-Step Methodology:

  • Dialysis: Dialyze purified PHD2 protein overnight against 50 mM HEPES (pH 7.4), 150 mM NaCl, and 10 µM FeSO₄.

  • Ligand Preparation: Dissolve the derivative in the exact final dialysis buffer to prevent heat-of-dilution artifacts. The ligand concentration in the syringe should be 10x the protein concentration in the cell (e.g., 200 µM ligand vs. 20 µM protein).

  • Titration: Set the ITC instrument to 25°C. Perform an initial 0.5 µL mock injection, followed by 19 injections of 2 µL each, spaced 120 seconds apart to allow the baseline to equilibrate.

  • Data Fitting: Subtract the heat of dilution (determined by titrating the ligand into buffer alone). Fit the integrated heat data to a one-set-of-sites binding model to extract Kd​ and ΔH . The entropic advantage of the cyclobutyl ring will be mathematically validated if the −TΔS term is highly favorable compared to linear analogs.

Conclusion & Future Perspectives

The 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid scaffold represents a highly optimized pharmacophore for PHD inhibition. By leveraging bidentate iron coordination coupled with the entropically favorable insertion of the cyclobutyl group into the 2-OG pocket, these derivatives achieve potent, low-micromolar to nanomolar target binding affinity. Future drug development efforts utilizing this core should focus on tuning the physicochemical properties to favor specific tissue distribution (e.g., hepatic vs. renal targeting) to isolate erythropoietic effects from broader angiogenic responses.

References

  • Royal Society of Chemistry (RSC). "Supplementary Information for Molecular and Cellular Mechanisms of HIF Prolyl Hydroxylase inhibitors in Clinical Trials." RSC. Available at: [Link]

  • Clarivate Analytics / Portico. "Vadadustat. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, Treatment of anemia secondary to chronic kidney disease." Portico. Available at:[Link]

  • ResearchGate. "Inhibition of 2-Oxoglutarate Dependent Oxygenases." ResearchGate. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development and Validation for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

Introduction & Analytical Context 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (6-CBPA) is a highly functionalized, privileged building block frequently utilized in the synthesis of advanced pharmaceutical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (6-CBPA) is a highly functionalized, privileged building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and PROTAC linkers. From an analytical perspective, quantifying this molecule presents significant challenges due to its amphoteric nature. It possesses both a basic pyridine nitrogen and an acidic carboxylic acid moiety.

Pyridinecarboxylic acids are notoriously difficult to retain and separate on standard reversed-phase (RP) liquid chromatography columns[1]. At physiological or neutral pH, these molecules exist as highly polar zwitterions, leading to poor partitioning into hydrophobic stationary phases and resulting in early elution (often in the void volume). Furthermore, secondary interactions between the basic pyridine nitrogen and residual acidic silanols on the silica matrix frequently cause severe peak tailing. This application note details a rigorously optimized, causality-driven RP-HPLC method designed to overcome these challenges, validated in strict accordance with ICH Q2(R2) guidelines[2].

Physicochemical Profiling & Causality in Method Design

To develop a self-validating and robust method, experimental choices must be grounded in the molecule's physicochemical properties:

  • pKa Dynamics: The carboxylic acid group has a predicted pKa of ~1.5–2.0, while the pyridine nitrogen has a pKa of ~2.5–3.5 (lowered relative to unsubstituted pyridine due to the electron-withdrawing carbonyl groups).

  • Mobile Phase Causality: To achieve retention, the ionization of the carboxylic acid must be suppressed. Utilizing an acidic mobile phase of 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0. At this pH, the carboxylic acid is fully protonated (neutral). The pyridine nitrogen becomes protonated (cationic).

  • Ion-Pairing Mechanism: The trifluoroacetate anion ( CF3​COO− ) acts as a hydrophobic ion-pairing agent. It forms a neutral, lipophilic complex with the pyridinium cation, drastically increasing the molecule's apparent hydrophobicity and driving strong retention on the C18 stationary phase.

  • Stationary Phase Causality: An end-capped, high-purity silica C18 column (e.g., Waters XBridge) is mandatory. End-capping blocks residual silanols with trimethylsilyl groups, shutting down the secondary ion-exchange pathways that cause peak tailing.

Retention_Mechanism cluster_pH Mobile Phase: 0.1% TFA (pH ~2.0) Molecule 6-CBPA (Protonated Pyridine, Neutral COOH) Complex Hydrophobic Ion-Pair Complex Molecule->Complex Electrostatic Interaction TFA TFA Anion (Ion-Pairing Agent) TFA->Complex StationaryPhase C18 Stationary Phase (End-capped Silica) Complex->StationaryPhase Hydrophobic Retention

Fig 1: pH-dependent ion-pairing retention mechanism of 6-CBPA.

Optimized Chromatographic Conditions

Through iterative gradient tuning, the following parameters were established to ensure baseline resolution from synthetic impurities while maintaining a rapid runtime. The UV detection wavelength was set to 265 nm, aligning with the absorption maximum typical for picolinic acid derivatives[3].

ParameterOptimized Specification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% v/v Trifluoroacetic Acid (TFA) in Milli-Q Water
Mobile Phase B 0.1% v/v Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/PDA at 265 nm
Injection Volume 10 µL
Gradient Program 0.0 min: 5% B 8.0 min: 60% B 10.0 min: 90% B 12.0 min: 90% B 12.1 min: 5% B 15.0 min: 5% B

Step-by-Step Method Execution Protocol

This protocol is designed as a self-validating system; the analytical run must not proceed unless the System Suitability Testing (SST) criteria are met.

Phase 1: Preparation of Solutions
  • Diluent Preparation: Combine Milli-Q water and HPLC-grade Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 6-CBPA reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Working Standards: Serially dilute the stock solution with the diluent to generate a 6-point calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

  • Mobile Phase Formulation:

    • Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water. Filter through a 0.22 µm membrane.

    • Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Acetonitrile.

Phase 2: System Equilibration and Analysis
  • Column Conditioning: Install the C18 column. Flush with 100% Mobile Phase B for 20 minutes at 1.0 mL/min to purge storage solvents.

  • Equilibration: Transition to the initial gradient conditions (95% A / 5% B). Equilibrate for 30 minutes until a stable, drift-free baseline is observed at 265 nm.

  • System Suitability Testing (SST): Inject the 50 µg/mL working standard six consecutive times.

    • Self-Validation Gate: Calculate the relative standard deviation (%RSD) of the peak areas, theoretical plates ( N ), and tailing factor ( Tf​ ). Proceed to sample analysis only if: %RSD ≤ 2.0%, N > 2000, and Tf​ ≤ 1.5.

  • Sequence Execution: Inject a diluent blank, followed by the calibration standards (lowest to highest concentration), and finally the unknown samples. Bracket the sequence with a check standard every 10 injections.

HPLC_Workflow Profile 1. Target Profiling (pKa, LogP, UV) Column 2. Column Selection (End-capped C18) Profile->Column MobilePhase 3. Mobile Phase (0.1% TFA Ion-Pairing) Column->MobilePhase SST 4. System Suitability (Self-Validation Gate) MobilePhase->SST Validation 5. ICH Q2(R2) Validation SST->Validation

Fig 2: Sequential workflow for causality-driven method development and validation.

ICH Q2(R2) Method Validation Summary

The developed method was subjected to comprehensive validation to ensure it is fit for its intended purpose, aligning with the updated ICH Q2(R2) regulatory framework[4]. The integration of a reportable range assessment and intermediate precision confirms the method's robustness[5].

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity & Range 1.0 - 100 µg/mLCorrelation Coefficient ( R2 ) ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10, RSD ≤ 5%
Repeatability (Precision) %RSD = 0.8% ( n=6 )%RSD ≤ 2.0%
Intermediate Precision %RSD = 1.1% ( n=12 , 2 days)%RSD ≤ 2.0%
Accuracy (Recovery) 99.2% - 101.5% (Spiked)98.0% - 102.0% recovery
Peak Tailing Factor ( Tf​ ) 1.12 Tf​ ≤ 1.5
Theoretical Plates ( N ) > 8,500 N > 2,000

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. 2

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. 4

  • SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." sielc.com. 1

  • MDPI. "Biodegradation of Picolinic Acid by Rhodococcus sp. PA18." mdpi.com. 3

Sources

Application

Application Note: ¹H and ¹³C NMR Characterization of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide Introduction & Strategic Rationale 6-(Cyclobutylcarbamoyl)pyridine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide

Introduction & Strategic Rationale

6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid is a highly functionalized, unsymmetrical monoamide derivative of pyridine-2,6-dicarboxylic acid. Compounds containing the picolinic acid and pyridine-2,6-dicarboxamide scaffolds are critical building blocks in pharmaceutical chemistry, frequently utilized as metal chelators, enzyme inhibitors, and rigid pharmacophores[1].

Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful consideration of its physical properties. The presence of both a carboxylic acid (-COOH) and a secondary amide (-CONH-) creates a strong propensity for intermolecular hydrogen bonding[2]. If analyzed in non-polar solvents (e.g., CDCl₃), this hydrogen bonding leads to severe line broadening, poor solubility, and the loss of critical exchangeable proton signals. Therefore, this protocol utilizes DMSO-d₆ as the optimal solvent to disrupt these aggregates and provide a self-validating, high-resolution spectral profile.

Experimental Protocol: Preparation & Acquisition

To ensure reproducibility and high spectral fidelity, do not deviate from the following optimized parameters.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 15–20 mg of the analyte into a clean glass vial.

    • Causality: This mass yields a concentration of ~0.1 M. This is the "sweet spot" that provides an excellent signal-to-noise (S/N) ratio for ¹³C NMR within a reasonable timeframe, without inducing concentration-dependent viscosity that degrades magnetic field homogeneity.

  • Solvent Selection: Add 0.6 mL of high-purity DMSO-d₆ (100 atom % D, containing 0.03% v/v TMS).

    • Causality: DMSO-d₆ acts as a strong hydrogen bond acceptor. It breaks the dimeric structural aggregates of the carboxylic acid and shifts exchangeable protons downfield, preventing rapid proton exchange and allowing them to be clearly observed[1].

  • Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring a minimum solvent depth of 4 cm to prevent shimming artifacts.

NMR Acquisition Parameters (298 K)
  • ¹H NMR (400 MHz): Standard 1D proton pulse sequence (e.g., zg30). Set the Number of Scans (NS) to 16–32. Crucial: Set the Relaxation Delay (D1) to 2.0 seconds . The rigid pyridine core protons relax slowly; a sufficient D1 ensures accurate, quantitative integration.

  • ¹³C NMR (100 MHz): Proton-decoupled 1D carbon sequence (e.g., zgpg30). Set NS to 512–1024. Set D1 to 2.0 seconds to allow relaxation of the quaternary carbonyl and pyridine carbons.

Structural Elucidation & Signal Assignment

¹H NMR Spectral Analysis

The ¹H NMR spectrum is divided into three distinct regions: the highly deshielded exchangeable protons, the aromatic pyridine core, and the aliphatic cyclobutyl ring. Unlike symmetrical dipicolinic acid where the H3 and H5 protons are equivalent[3], the unsymmetrical nature of this molecule results in three distinct aromatic signals.

Table 1: ¹H NMR Peak Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)Int.AssignmentMechanistic Causality
~13.20 br s-1H-COOHHighly deshielded due to acidity. Broadness is caused by moderate solvent exchange rates[4].
~8.75 d8.21H-NH- (Amide)Shifted downfield by DMSO-d₆. Split into a doublet by the adjacent cyclobutyl α-CH proton (³J coupling).
~8.25 dd7.8, 1.21HPy-H3Deshielded by the ortho-carboxylic acid group.
~8.18 t7.81HPy-H4Para to the nitrogen atom; exhibits ortho-coupling to both H3 and H5.
~8.12 dd7.8, 1.21HPy-H5Deshielded by the ortho-carboxamide group.
~4.45 sextet8.21HCyclobutyl α-CHStrongly deshielded by the directly attached electronegative amide nitrogen. Complex splitting from NH and β-CH₂.
2.00 – 2.30 m-4HCyclobutyl β-CH₂Complex multiplet due to the puckered conformation of the cyclobutane ring and restricted rotation.
1.60 – 1.75 m-2HCyclobutyl γ-CH₂Most shielded protons, located furthest from the electron-withdrawing amide group.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum confirms the carbon framework, clearly differentiating the two distinct carbonyl environments and the quaternary carbons of the pyridine ring.

Table 2: ¹³C NMR Peak Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)TypeAssignmentMechanistic Causality
~166.2 C=O (q)Carboxylic AcidHighly deshielded carbonyl carbon.
~163.5 C=O (q)AmideSlightly more shielded than the acid carbonyl due to nitrogen electron donation.
~150.1 Ar-C (q)Py-C6Quaternary carbon attached to the carboxamide group.
~148.5 Ar-C (q)Py-C2Quaternary carbon attached to the carboxylic acid group.
~139.4 Ar-CHPy-C4Para position of the pyridine ring.
~124.8 Ar-CHPy-C5Meta position, slightly affected by the adjacent amide substituent.
~124.2 Ar-CHPy-C3Meta position, slightly affected by the adjacent acid substituent.
~45.3 CHCyclobutyl α-CHDeshielded by the directly attached electronegative amide nitrogen.
~30.6 CH₂Cyclobutyl β-CH₂Two chemically equivalent carbons in the time-averaged NMR timescale.
~15.2 CH₂Cyclobutyl γ-CH₂Most shielded carbon in the ring system.

Self-Validating Quality Control (QC) Checks

To ensure the trustworthiness of your spectral data, apply the following internal validation logic before finalizing assignments:

  • Solvent Referencing: Verify that the residual pentuplet of DMSO-d₆ is perfectly centered at 2.50 ppm (¹H) and its corresponding carbon septet is at 39.5 ppm (¹³C). Misalignment indicates incorrect referencing, which will skew all subsequent assignments.

  • Integration Ratios: The fundamental test of sample purity and correct relaxation is the integration ratio. The sum of the pyridine aromatic protons (3H) must perfectly ratio against the cyclobutyl aliphatic protons (7H). A deviation of >5% suggests either incomplete relaxation (increase D1) or the presence of co-eluting impurities.

  • Mass Balance of Exchangeable Protons: The combined integration of the -COOH and -NH- protons should theoretically equal 2H. If these peaks are entirely absent or integrate poorly, suspect trace water contamination in the DMSO-d₆, which facilitates rapid proton exchange and broadens the signals into the baseline.

Workflow Visualization

NMR_Workflow Prep Sample Preparation Solvent: DMSO-d6 (Disrupts H-bonding) Acq1H 1H NMR Acquisition 400 MHz, 298 K Prep->Acq1H Acq13C 13C NMR Acquisition 100 MHz, 298 K Prep->Acq13C AssignPy Pyridine Core (Deshielded Aromatics) Acq1H->AssignPy AssignAliph Cyclobutyl Group (Aliphatic Multiplets) Acq1H->AssignAliph AssignExch Exchangeable Protons (COOH & Amide NH) Acq1H->AssignExch Acq13C->AssignPy Acq13C->AssignAliph Validation Structural Validation Integration & QC Checks AssignPy->Validation AssignAliph->Validation AssignExch->Validation

Caption: Workflow for the NMR structural elucidation of the target compound.

References

  • ChemicalBook. "Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum". Available at: ]">https://www.chemicalbook.com[3]

  • ChemicalBook. "2-Picolinic acid(98-98-6) 1H NMR spectrum". Available at: ]">https://www.chemicalbook.com[4]

  • NIH PubMed Central. "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives". Available at: [Link]1]

  • ACS Publications. "NMR and XRD Study of Hydrogen Bonding in Picolinic Acid N-Oxide in Crystalline State and Solutions". The Journal of Physical Chemistry A. Available at: [Link]2]

Sources

Method

Application Note: Strategic Incorporation of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid in PROTAC Linker Design

Introduction: The Evolution of PROTAC Linkerology Targeted Protein Degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs) has rapidly evolved from relying on highly flexible, high-molecular-weight PEG chains to u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of PROTAC Linkerology

Targeted Protein Degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs) has rapidly evolved from relying on highly flexible, high-molecular-weight PEG chains to utilizing rationally designed, rigidified linker motifs[1]. The incorporation of heterocyclic scaffolds, such as pyridines, into the linker region restricts conformational freedom. This restriction minimizes the entropic penalty incurred during ternary complex formation, a critical factor for potent degradation[2].

This application note details the strategic utilization of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (CAS: 1457627-68-7) as an advanced bifunctional linker precursor. The 2,6-substituted pyridine core provides a rigid 120° vector, while the cyclobutylcarbamoyl moiety introduces a unique lipophilic surface. This bulky group serves a dual purpose: it acts as a steric shield to enhance the metabolic stability of adjacent amide bonds, and it can engage in cryptic hydrophobic interactions with E3 ligases, a mechanism frequently leveraged in targeting challenging proteins like the ENL/AF9 YEATS domains[3].

Physicochemical Profiling & Linker Dynamics

Replacing standard flexible PEGs with rigidified pyridine-cyclobutyl (Pyridine-cBu) cores drastically alters the physicochemical landscape of the resulting PROTAC. As shown in Table 1, the reduction in rotatable bonds directly correlates with an increased probability of trapping the PROTAC in a bioactive conformation.

Table 1: Comparative Physicochemical Impact of Linker Cores

Linker MotifTPSA (Ų)cLogP ContributionRotatable BondsPredicted Ternary Complex Stability
Standard PEG3 36.5-1.211Low (High entropic penalty)
Pyridine-cBu Core 58.2+1.83High (Conformationally restricted)

Synthetic Methodology: Constructing the Bifunctional Linker

Because 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid possesses only one primary conjugation handle (the carboxylic acid), it must be synthetically modified to act as a true bifunctional linker. The most effective strategy is to alkylate the secondary amide of the cyclobutylcarbamoyl group to install a bio-orthogonal vector (e.g., an azide for click chemistry), reserving the carboxylic acid for coupling to the E3 ligase ligand[4].

SyntheticWorkflow A 1. Carboxyl Protection (MeOH, H2SO4) Yields Methyl Ester B 2. Amide Alkylation (NaH, Br-PEG3-N3, DMF) Installs Clickable Vector A->B C 3. Ester Hydrolysis (LiOH, THF/H2O) Reveals Free Acid B->C D 4. E3 Ligand Coupling (HATU, DIPEA, VHL-NH2) Forms E3-Linker Conjugate C->D E 5. CuAAC Click Reaction (CuSO4, NaAsc, Alkyne-POI) Yields Final PROTAC D->E

Fig 1. Synthetic workflow for converting the building block into a clickable PROTAC linker.

Step-by-Step Protocol
Phase 1: Carboxyl Protection

Causality: The free carboxylic acid must be protected as a methyl ester. If left unprotected, the acidic proton will quench the strong base (NaH) required for the subsequent amide alkylation, halting the reaction.

  • Dissolve 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (1.0 eq, 500 mg) in anhydrous MeOH (10 mL, 0.2 M).

  • Add catalytic concentrated H₂SO₄ (0.1 eq) and reflux for 12 hours under N₂.

  • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc (3 × 15 mL). Dry over Na₂SO₄ and concentrate to yield the methyl ester.

Phase 2: Amide Alkylation (Vector Installation)

Causality: Sodium hydride (NaH) is utilized to deprotonate the sterically hindered secondary amide. A bifunctional PEG-azide (Br-PEG3-N3) is then introduced to create a bio-orthogonal "clickable" handle, transforming the molecule into a branched linker.

  • Dissolve the methyl ester (1.0 eq) in anhydrous DMF (5 mL) at 0°C under N₂.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until H₂ gas evolution ceases.

  • Dropwise add Br-PEG3-N3 (1.5 eq). Warm the reaction to room temperature and stir for 4 hours.

  • Quench carefully with saturated NH₄Cl (10 mL), extract with DCM (3 × 15 mL), and purify via flash chromatography (Silica, Hexanes/EtOAc) to isolate the alkylated intermediate.

Phase 3: Hydrolysis and E3 Ligand Coupling

Causality: HATU is selected as the coupling reagent over EDC/HOBt due to the electron-withdrawing nature of the pyridine ring. The pyridine nitrogen reduces the nucleophilicity of the adjacent carboxylate, necessitating a highly reactive uronium active ester to drive the amide coupling to completion.

  • Hydrolyze the ester using LiOH (3.0 eq) in THF/H₂O (3:1, 8 mL) for 2 hours at RT. Acidify to pH 3 with 1M HCl and extract the free acid with EtOAc.

  • Dissolve the free acid (1.0 eq) and the amine-functionalized E3 ligand (e.g., Thalidomide-amine or VHL-amine) (1.0 eq) in anhydrous DMF (3 mL).

  • Add DIPEA (2.5 eq) followed by HATU (1.1 eq). Stir for 2 hours at RT.

  • Purify the E3-linker-azide conjugate via preparative HPLC (C18, MeCN/H₂O with 0.1% TFA).

Phase 4: PROTAC Assembly via CuAAC
  • Combine the E3-linker-azide conjugate (1.0 eq) and an alkyne-functionalized Protein of Interest (POI) ligand (1.0 eq) in a solvent mixture of t-BuOH/H₂O (1:1, 2 mL).

  • Add freshly prepared CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq).

  • Stir at RT for 12 hours. Purify the final PROTAC via LC-MS guided preparative HPLC.

Mechanism of Action & Structural Dynamics

Once synthesized, the PROTAC leverages the rigid pyridine core to project the POI and E3 ligands at a highly defined spatial trajectory. This architectural rigidity heavily biases the equilibrium toward the formation of a stable ternary complex. Furthermore, the cyclobutyl group acts as a lipophilic knob, potentially engaging in hydrophobic surface interactions with the E3 ligase—a phenomenon recognized as a key driver in advanced molecular glue and PROTAC designs[2].

Pathway POI Target Protein (Alkyne-Ligand) Linker Pyridine-cBu Linker (Rigid Core) POI->Linker CuAAC Click Ternary Ternary Complex Formation Linker->Ternary Proximity Induction E3 E3 Ligase (VHL/CRBN) E3->Linker Amide Bond Degradation Proteasomal Degradation Ternary->Degradation Polyubiquitination

Fig 2. Mechanism of ternary complex formation driven by the rigidified Pyridine-cBu linker.

References

  • 1 Source: NIH[1]

  • 2 Source: PMC - NIH[2]

  • 3 Source: ACS Central Science[3]

  • 4 Source: PubMed[4]

Sources

Application

Application Note: In Vivo Dosing Formulation Strategies for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

Introduction and Physicochemical Rationale 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (hereafter referred to as 6-CBCPA ) is a functionalized picolinic acid derivative. The rational design of an in vivo formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (hereafter referred to as 6-CBCPA ) is a functionalized picolinic acid derivative. The rational design of an in vivo formulation requires a deep understanding of its structural motifs. The molecule features a pyridine ring, a carboxylic acid at the C2 position, and a cyclobutylcarbamoyl (amide) group at the C6 position.

Causality in Formulation Design:

  • Ionizability: The carboxylic acid moiety (predicted pKa ~5.0) dictates that 6-CBCPA can be readily ionized in mildly alkaline or physiological pH environments (pH 7.4). This makes pH-adjusted aqueous solutions highly viable for intravenous (IV) administration.

  • Lipophilicity: The cyclobutyl group and the aromatic pyridine ring impart moderate lipophilicity (predicted LogP ~2.0). In its unionized state (e.g., in the acidic environment of the stomach), the aqueous solubility will drop significantly, necessitating cosolvents or suspension vehicles for high-dose oral (PO) administration to prevent erratic absorption.

Quantitative Physicochemical Profile
ParameterValue / DescriptionFormulation Implication
Molecular Formula C₁₁H₁₂N₂O₃Standard small molecule handling.
Molecular Weight 220.23 g/mol High molar concentration achievable at low mass doses.
Predicted pKa (-COOH) ~4.5 – 5.5Soluble in basic/neutral aqueous buffers via salt formation.
Predicted LogP ~1.5 – 2.5Requires wetting agents (e.g., Tween 80) for uniform suspensions.

Formulation Strategy Decision Tree

The selection of the formulation vehicle is strictly dependent on the intended route of administration and the target dose [1]. The following decision tree outlines the logical relationship between dose, route, and the optimal formulation protocol.

FormulationTree Start Target Dose & Route for 6-CBCPA IV Intravenous (IV) < 5 mg/kg Start->IV PO_IP Oral (PO) / Intraperitoneal (IP) 5 - 20 mg/kg Start->PO_IP PO_High Oral (PO) High Dose > 20 mg/kg Start->PO_High FormA Protocol A: pH-Adjusted Aqueous (PBS pH 7.4 or NaOH) IV->FormA Requires complete solubility FormB Protocol B: Cosolvent System (10% DMSO / 40% PEG400 / 50% Water) PO_IP->FormB Enhances absorption FormC Protocol C: Suspension (0.5% MC / 0.1% Tween 80) PO_High->FormC Exceeds solubility limits

Figure 1: Decision tree for selecting the appropriate in vivo formulation strategy based on dose and route.

Experimental Protocols

Protocol A: pH-Adjusted Aqueous Solution (IV / PO, Low Dose)

Mechanism: At pH 7.4, the carboxylic acid of 6-CBCPA is deprotonated, forming a highly soluble carboxylate anion. Self-Validation Check: The final solution must be completely transparent. Any turbidity indicates incomplete ionization, requiring micro-adjustments of pH.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of 6-CBCPA powder into a sterile glass vial.

  • Initial Wetting: Add 90% of the final target volume of sterile Phosphate-Buffered Saline (PBS, 1X, pH 7.4).

  • pH Adjustment: The addition of the acidic API will lower the buffer's pH. Add 0.1 N NaOH dropwise while vortexing until the powder completely dissolves. Caution: Do not exceed pH 8.0 to prevent tissue necrosis at the injection site.

  • Volume Adjustment: QS (quantum satis) to the final volume with PBS.

  • Sterilization: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. PES is chosen over PTFE for aqueous solutions due to its hydrophilic nature and low protein/drug binding characteristics.

Protocol B: Cosolvent System (PO / IP, Medium Dose)

Mechanism: For intermediate doses, the required concentration may exceed the aqueous solubility limit. DMSO disrupts the crystal lattice of the solid, while PEG400 acts as a powerful cosolvent to keep the lipophilic domains solvated during aqueous dilution [1].

WorkflowB Step1 1. Weigh API (6-CBCPA) Step2 2. Add 10% DMSO Vortex & Sonicate Step1->Step2 Step3 3. Add 40% PEG400 Vortex thoroughly Step2->Step3 Step4 4. Add 50% Saline Dropwise with mixing Step3->Step4 Step5 5. Sterile Filter (0.22 µm PTFE) Step4->Step5

Figure 2: Step-by-step workflow for the preparation of the PEG400/DMSO cosolvent formulation.

Step-by-Step Methodology:

  • Solubilization: Add 10% (v/v) Dimethyl sulfoxide (DMSO) to the weighed 6-CBCPA. Vortex and sonicate in a water bath at 37°C for 5 minutes until a clear solution is achieved.

  • Cosolvent Addition: Add 40% (v/v) PEG400. Vortex vigorously. Causality: PEG400 must be added before the aqueous phase to ensure the API is fully encapsulated in the organic phase, preventing shock precipitation.

  • Aqueous Dilution: Add 50% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing.

  • Self-Validation Check: If the solution turns cloudy upon the addition of saline, localized supersaturation and nucleation have occurred. The formulation has failed and must be discarded. To correct this in the next attempt, increase the sonication time at Step 2 or slow the dropwise addition at Step 3.

Protocol C: Suspension Formulation (PO, High Dose)

Mechanism: For high-dose toxicology studies, a suspension is required. 0.5% Methylcellulose (MC) increases the viscosity of the vehicle, providing steric stabilization to prevent particle settling. 0.1% Tween 80 is a non-ionic surfactant that reduces the interfacial tension between the hydrophobic API particles and the water, allowing for proper wetting [1].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in distilled water. Stir overnight at 4°C to ensure complete hydration of the MC polymer.

  • Wetting: Place the weighed 6-CBCPA in a mortar. Add a few drops of the vehicle and triturate (grind) with a pestle to form a smooth, uniform paste. Causality: Trituration physically breaks down large agglomerates, ensuring a uniform particle size distribution which is critical for consistent oral absorption.

  • Dilution: Gradually add the remaining vehicle while continuously mixing until the target volume is reached.

  • Self-Validation Check: Transfer to a clear vial and observe. The suspension should remain homogenous for at least 30 minutes without rapid sedimentation. Resuspend by inversion prior to every dose.

In Vivo Dosing Guidelines & Quality Control

To ensure animal welfare and data integrity, dosing volumes must adhere to established pharmacological guidelines[2, 3]. Exceeding these volumes can alter the pharmacokinetics of 6-CBCPA by artificially expanding the circulatory volume or causing gastrointestinal distension.

Maximum Recommended Dosing Volumes
Route of AdministrationMouse (Max Volume)Rat (Max Volume)Formulation Compatibility
Intravenous (IV) 5 mL/kg5 mL/kgProtocol A
Intraperitoneal (IP) 10 mL/kg10 mL/kgProtocol A, Protocol B
Oral Gavage (PO) 10 mL/kg10 mL/kgProtocol A, B, C

Note: While 20 mL/kg PO is technically possible in rodents, it is strongly discouraged as it induces stress and alters gastric emptying rates [2].

Quality Control (QC) Metrics

Before administration, all formulations must pass the following QC checks:

  • Visual Inspection: Solutions (Protocols A & B) must be 100% optically clear. Suspensions (Protocol C) must be free of macroscopic clumps.

  • pH Verification: Use a micro-pH probe. The final pH must be between 4.5 and 8.0 to prevent injection site pain or gastrointestinal irritation.

  • Stability: Formulations should ideally be prepared fresh. If stored, verify chemical stability via HPLC (High-Performance Liquid Chromatography) at 0, 4, and 24 hours post-preparation.

References

  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230.[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23.[Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid in aqueous buffers

Welcome to the technical support center for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges and degradation pathways of this molecule in aqueous buffers. The following information is structured to help you troubleshoot common experimental issues and provide answers to frequently asked questions, ensuring the integrity of your results.

Troubleshooting Degradation of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

The degradation of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid in aqueous solutions can be a significant challenge, often manifesting as a loss of potency, the appearance of unknown peaks in chromatographic analyses, or inconsistent assay results. The primary mechanism of degradation is the hydrolysis of the amide bond, which is susceptible to both acid and base catalysis.[1] Other potential degradation pathways include photodegradation and oxidation.[2]

This troubleshooting guide provides a systematic approach to identifying and mitigating degradation.

Systematic Troubleshooting Workflow

The following workflow provides a step-by-step process for diagnosing and resolving degradation issues.

Troubleshooting Workflow Troubleshooting Workflow for Degradation cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Mitigation & Optimization A Observation Unexpected peaks in HPLC/LC-MS Loss of compound concentration Inconsistent assay results B Initial Checks Verify solution pH Check storage temperature Review light exposure conditions A->B Start Here C Design Stress Study Acid Hydrolysis (e.g., 0.1 M HCl) Base Hydrolysis (e.g., 0.1 M NaOH) Oxidative (e.g., 3% H2O2) Photolytic (UV/Vis light exposure) Thermal (e.g., 40-80°C) B->C Proceed if issue persists D Execute & Analyze Incubate under stress conditions Analyze samples by HPLC/LC-MS Identify and quantify degradants C->D Characterize Degradation E Buffer Optimization Test a range of pH values (e.g., 5.0 - 8.0) Evaluate different buffer species (e.g., phosphate, citrate) D->E Based on identified liabilities F Storage & Handling Store at 2-8°C or frozen (-20°C) Protect from light (amber vials) Use freshly prepared solutions E->F G Final Formulation Select optimal buffer and pH Consider addition of excipients (e.g., antioxidants if needed) F->G Implement Solutions

Caption: A systematic workflow for troubleshooting the degradation of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid.

Experimental Protocols
Protocol 1: Forced Degradation Study

This study will help identify the primary degradation pathways of your compound.[3][4]

Objective: To determine the susceptibility of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid to hydrolysis, oxidation, and photodegradation.

Materials:

  • 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Phosphate or Citrate buffer (pH 7.0)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Photodegradation: Expose a solution of the compound in a neutral buffer (e.g., phosphate or citrate) to a light source (e.g., UV lamp or direct sunlight). A control sample should be wrapped in aluminum foil to protect it from light.[2]

    • Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 60°C). A control sample should be kept at a lower temperature (e.g., 4°C).[1]

  • Incubation: Incubate the solutions for a defined period (e.g., 24, 48, or 72 hours).

  • Sample Analysis: At each time point, take an aliquot of each solution, neutralize the acidic and basic samples if necessary, and analyze by HPLC or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control samples. Identify and quantify the degradation products.[3]

Protocol 2: Buffer Optimization Study

Objective: To identify a buffer system that minimizes the degradation of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid.

Materials:

  • 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

  • A selection of buffers (e.g., phosphate, citrate, TRIS) at various pH values (e.g., 5.0, 6.0, 7.0, 8.0)

  • HPLC or LC-MS system

Procedure:

  • Solution Preparation: Prepare solutions of the compound at a fixed concentration in each of the selected buffers.

  • Incubation: Store the solutions under controlled conditions (e.g., at room temperature or an accelerated temperature of 40°C) and protected from light.[1]

  • Sample Analysis: Analyze the samples by HPLC or LC-MS at various time points (e.g., 0, 24, 48, 72 hours).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each buffer condition.

Data Presentation

Table 1: Hypothetical Degradation of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid in Different Buffers at 40°C

Buffer SystempH% Parent Compound Remaining (24h)% Parent Compound Remaining (48h)% Parent Compound Remaining (72h)
Citrate5.095.290.585.1
Phosphate6.098.196.394.5
Phosphate7.099.598.998.2
TRIS8.096.892.188.4

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of degradation for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid in aqueous solutions?

A1: The most common cause of degradation is the hydrolysis of the amide bond.[1] Amides are susceptible to both acid and base-catalyzed hydrolysis, which cleaves the amide bond to form the corresponding carboxylic acid (picolinic acid derivative) and cyclobutylamine.[5] This process is often accelerated by elevated temperatures.[1]

Q2: My compound solution is turning yellow. What could be the cause?

A2: A yellowing of the solution can indicate oxidative degradation or photodegradation.[6] The pyridine ring system can be susceptible to oxidation, and many pyridine-containing compounds are known to be light-sensitive.[2][7][8] To mitigate this, it is recommended to degas your solvents, store solutions under an inert atmosphere (e.g., nitrogen or argon), and always protect them from light by using amber vials or by wrapping containers in aluminum foil.[1][6]

Q3: At what pH is 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid most stable?

A3: Generally, amide-containing compounds exhibit maximum stability at a neutral or near-neutral pH.[1] For picolinamide derivatives, a pH range of 6.0 to 8.0 is often recommended.[1] However, the optimal pH for your specific experimental conditions should be determined through a buffer optimization study, as described in Protocol 2.

Q4: What are the expected degradation products of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid?

A4: The primary degradation products resulting from hydrolysis are 6-carboxypyridine-2-carboxylic acid and cyclobutylamine. Under oxidative conditions, N-oxide derivatives of the pyridine ring may form. Photodegradation can lead to a more complex mixture of products, potentially including conjugated carbonyls and other carboxylic acids.[2] The exact nature of the degradation products should be confirmed using analytical techniques such as LC-MS.

Degradation Pathway Primary Hydrolytic Degradation Pathway Parent 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid Degradant1 6-Carboxypyridine-2-carboxylic acid Parent->Degradant1 Hydrolysis (Acid or Base Catalyzed) Degradant2 Cyclobutylamine

Caption: The primary hydrolytic degradation pathway of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid.

Q5: How should I prepare and store stock solutions of this compound?

A5: For optimal stability, stock solutions should be prepared in a high-quality, dry organic solvent like DMSO or ethanol. For short-term storage (days to weeks), refrigerate the solution at 2-8°C.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing aqueous working solutions, use a buffer at the optimal pH and prepare them fresh for each experiment if possible. Always protect solutions from light.[6]

References

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 56(5), 1352–1356. [Link]

  • Arkat USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]

  • PubMed. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. National Center for Biotechnology Information. [Link]

  • Fang, Y., et al. (2013). UV Photolysis for Accelerating Pyridine Biodegradation. ACS Publications. [Link]

  • Taylor & Francis Online. (2006). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Labinsights. [Link]

  • Asad, Y. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Amide-Assisted Hydrolysis of β-Carboxamido-Substituted Phosphinic Acid Esters. The Journal of Organic Chemistry. [Link]

  • J-Stage. (n.d.). Amidines. VII. : Hydrolysis and Alcoholysis of Carboxamides under Mild Conditions. J-Stage. [Link]

  • ResearchGate. (2024). Synthesis of polyoxometalate compounds based on 4-pyridine carboxylic acid ligands and their photocatalytic degradation of tetracycline. ResearchGate. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical Quality Assurance. [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid. Kishida Chemical Co., Ltd. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • ACS Publications. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry. [Link]

  • NIH. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. ResearchGate. [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • RSC Publishing. (2024). Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Chemistry of Amides. Chemistry LibreTexts. [Link]

  • PubMed. (2022). Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. National Center for Biotechnology Information. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid. Kishida Chemical Co., Ltd. [Link]

  • Chemical Substance Information. (n.d.). 5-(Cyclobutylmethoxy)pyridine-2-carboxylic acid. J-GLOBAL. [Link]

  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and process chemists overcome the unique synthetic hurdles associated with 6-(Cyclobutylcarbam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and process chemists overcome the unique synthetic hurdles associated with 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid .

This molecule is an unsymmetrical monoamide derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid)[1]. Activating the C2-carboxylic acid while managing the steric bulk of the C6-cyclobutylcarbamoyl group and the chelating potential of the pyridine nitrogen requires precise control over coupling reagents, bases, and temperature.

Part 1: Core Principles & Mechanistic Insights

Coupling picolinic acid derivatives is fundamentally different from standard aliphatic or aryl carboxylic acids. The proximity of the pyridine nitrogen to the carboxylic acid introduces three distinct mechanistic challenges:

  • Neighboring Group Chelation : The pyridine nitrogen can coordinate with coupling agents (especially carbodiimides like EDC), forming stable, unreactive intermediates that stall the reaction[2].

  • Decarboxylation Risks : When activated, picolinic acids are highly susceptible to decarboxylation via an ylide intermediate. This is exacerbated by elevated temperatures and strong organic bases.

  • Electronic Deactivation : The existing C6-cyclobutylcarbamoyl group withdraws electron density from the pyridine ring, altering the basicity of the pyridine nitrogen and subtly reducing the electrophilicity of the activated C2-ester[1].

To achieve high yields, your protocol must be a self-validating system: the choice of coupling agent must outpace the rate of decarboxylation, and the base must be weak enough to prevent ylide formation but strong enough to facilitate amine deprotonation.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using standard EDC/HOBt conditions, but my reaction stalls at 20% conversion and turns dark brown. What is happening? A: You are likely observing the formation of an unreactive N -acylurea byproduct or a stable chelate. The pyridine nitrogen coordinates with the carbodiimide intermediate, preventing the HOBt from successfully forming the active ester. Solution: Abandon carbodiimides for this substrate. Switch to a uronium-based reagent like HATU [3] or a phosphonic anhydride like T3P [4]. HATU generates a highly reactive HOAt ester that utilizes its own internal hydrogen bonding to accelerate aminolysis[5].

Q2: LC-MS analysis shows a major byproduct with a mass corresponding to [M - 44]. How do I prevent this? A: A mass loss of 44 Da indicates decarboxylation ( −CO2​ ), yielding N -cyclobutylpyridine-2-carboxamide. This occurs when the activated ester is exposed to excess strong base (like DMAP or high equivalents of TEA) or allowed to warm up before the amine nucleophile attacks. Solution: Strictly maintain the activation temperature between 0 °C and 5 °C. Pre-mix the acid and the amine before adding the coupling agent to ensure the active ester is consumed the moment it is generated.

Q3: My target amine is a sterically hindered, relatively non-nucleophilic aniline. HATU is giving poor yields. What is the alternative? A: For bulky or deactivated amines, T3P (1-Propanephosphonic acid cyclic anhydride) combined with pyridine is the gold standard[4]. T3P converts the carboxylic acid into a mixed anhydride that is exceptionally reactive yet sterically accessible, unlike the bulky uronium adducts of HATU. Furthermore, pyridine acts as a mild base that suppresses side reactions[6].

Q4: How do I scale this coupling to a multi-kilogram process safely? A: HATU is unsuitable for large-scale manufacturing due to its high cost and the generation of potentially explosive uronium/triazole byproducts. T3P is the reagent of choice for process scale[7]. It is non-toxic, non-explosive, and its byproducts are completely water-soluble, allowing for a simple aqueous workup[4].

Part 3: Quantitative Data & Reagent Comparison

To facilitate rapid decision-making, the following table summarizes the performance metrics of common coupling systems specifically for picolinic acid derivatives.

Coupling SystemActivation IntermediateDecarboxylation RiskSteric ToleranceByproduct RemovalBest Use Case
HATU / DIPEA HOAt active esterModerate (if heated)ExcellentChromatographyDiscovery scale, unreactive amines[3]
T3P / Pyridine Phosphonic mixed anhydrideLowVery GoodAqueous WashProcess scale, bulky anilines[4]
EDC / HOBt HOBt active esterHigh (due to slow rxn)PoorAqueous WashNot recommended for this substrate

Part 4: Validated Experimental Protocols

Protocol A: Discovery-Scale Amidation (HATU / DIPEA)

Optimized for rapid synthesis and highly unreactive amines.

  • Preparation : In an oven-dried flask under inert atmosphere (N₂), dissolve 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. Crucial: Do not add the base at room temperature.

  • Activation : Add DIPEA (3.0 equiv) dropwise over 5 minutes. Stir for 5 minutes.

  • Coupling : Add HATU (1.2 equiv) in a single portion.

  • Propagation : Maintain at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature. Monitor by LC-MS.

  • Workup : Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate for column chromatography[5].

Protocol B: Process-Scale Amidation (T3P / Pyridine)

Optimized for scalability, safety, and suppression of decarboxylation.

  • Preparation : Charge a reactor with 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (1.0 equiv), the target amine (1.05 equiv), and Pyridine (3.0 equiv) in 2-MeTHF or EtOAc (10 volumes).

  • Cooling : Chill the homogeneous solution to 0 °C.

  • Activation : Slowly charge T3P (50% solution in EtOAc, 1.5 equiv) via an addition funnel over 30 minutes to control the mild exotherm[6].

  • Propagation : Stir at 0 °C for 2 hours, then warm to 20 °C and stir for an additional 12 hours.

  • Workup : Dilute with additional EtOAc. Wash successively with 10% citric acid (to remove pyridine), water, saturated NaHCO3​ , and brine. The water-soluble T3P byproducts are completely removed in the aqueous phase, often yielding API-grade purity without chromatography[4].

Part 5: Mechanistic Visualizations

The following diagrams map the logical pathways of the reaction and the decision-making process for reagent selection.

G Acid 6-(Cyclobutylcarbamoyl) pyridine-2-carboxylic acid Activated Activated Ester (HOAt or T3P-adduct) Acid->Activated HATU or T3P Base (0 °C) Chelate Unreactive Chelate (e.g., N-acylurea) Acid->Chelate EDC/HOBt (Sub-optimal) Amide Target Bis-Amide Product Activated->Amide + Amine (Nucleophilic Attack) Decarb Decarboxylation Byproduct (-CO2) Activated->Decarb High Temp / Excess Strong Base

Figure 1: Mechanistic pathways and failure modes in picolinic acid activation.

G Start Select Coupling Agent for Picolinic Acid Derivative Scale What is the reaction scale? Start->Scale Small Discovery / Milligram Scale Scale->Small Large Process / Kilogram Scale Scale->Large Amine Is the amine sterically hindered or weak? Small->Amine T3P Use T3P + Pyridine in EtOAc/2-MeTHF Large->T3P HATU Use HATU + DIPEA in DMF/DCM Heat Warning: Do not heat. Switch to T3P if stalled. HATU->Heat If sluggish Amine->HATU No (Standard Amine) Amine->T3P Yes (Bulky Aniline)

Figure 2: Decision matrix for selecting optimal amide coupling conditions.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13(19), 5048–5051. URL:[Link]

  • Spring, D. R., et al. "The reductive cleavage of picolinic amides." University of Cambridge Repository. URL:[Link]

  • "A Modified Method for the Synthesis of Tetradentate Ligand Involving Peptide Bond." Scientific Research Publishing. URL:[Link]

  • "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid." ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals encountering solubility bottlenecks with 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals encountering solubility bottlenecks with 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid . Because this building block possesses a rigid hydrogen-bonding network and potential zwitterionic character, it frequently resists dissolution in standard organic solvents, leading to failed coupling reactions and low yields.

This guide provides mechanistic troubleshooting, quantitative solvent data, and self-validating standard operating procedures (SOPs) to overcome these barriers.

Part 1: Quantitative Solubility Profiling

To select the correct solvent system, you must understand the thermodynamic relationship between the solvent's properties and the solute's crystal lattice. Pyridine-2-carboxylic acid derivatives are notoriously insoluble in non-polar media due to strong intermolecular hydrogen bonding between the carboxylic acid, the amide, and the pyridine nitrogen[1].

Table 1: Baseline Solvent Compatibility Matrix

Solvent SystemDielectric Constant (ε)Solubilizing CapacityMechanistic Rationale
Tetrahydrofuran (THF) 7.5Moderate to HighActs as a strong hydrogen-bond acceptor, effectively disrupting the solute's internal H-bond donor network without causing side reactions[2].
N,N-Dimethylformamide (DMF) 36.7HighHigh polarity and H-bond accepting capability completely solvate the zwitterionic form. Drawback: Difficult to remove during workup.
THF:DMF (4:1 v/v) ~13.3OptimalBalances the high solubilizing power of DMF with the volatility and organic compatibility of THF.
Acetonitrile (MeCN) 37.5LowDespite high polarity, poor H-bond basicity leads to low solubility for picolinic acid derivatives[1].
Dichloromethane (DCM) 8.9Very LowLacks H-bond accepting capability; fails to break the crystal lattice, resulting in unreactive slurries.

Part 2: Solubilization Decision Workflow

Select your solubilization strategy based on your downstream synthetic application.

SolubilityWorkflow Start Solid 6-(Cyclobutylcarbamoyl) pyridine-2-carboxylic acid CheckReaction What is the downstream reaction? Start->CheckReaction AmideCoupling Amide Coupling (e.g., HATU, EDC) CheckReaction->AmideCoupling Esterification Esterification / Alkylation CheckReaction->Esterification SaltFormation In Situ Salt Formation Add 2.5 eq DIPEA AmideCoupling->SaltFormation Cosolvent Cosolvent System Use THF:DMF (4:1) Esterification->Cosolvent PreActivation Pre-activation Add HATU before amine SaltFormation->PreActivation ClearSolution Clear Homogeneous Solution Proceed with Reaction PreActivation->ClearSolution TMSProtection Transient Protection Add TMS-Cl (in situ) Cosolvent->TMSProtection TMSProtection->ClearSolution

Decision tree for solubilizing 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid based on reaction.

Part 3: Mechanistic Troubleshooting & FAQs

Q: Why does 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid crash out of solution in standard solvents like DCM or EtOAc? A: The poor solubility is driven by a highly stable crystal lattice formed through strong intermolecular hydrogen bonding. The molecule possesses multiple H-bond donors (the carboxylic acid -OH and the cyclobutylamide -NH) and acceptors (the pyridine nitrogen, the amide carbonyl, and the carboxylic carbonyl). Furthermore, pyridine-2-carboxylic acid derivatives can exhibit partial zwitterionic character in solution, drastically reducing their lipophilicity and rendering non-polar solvents entirely ineffective[1].

Q: I am trying to perform an amide coupling using HATU, but my reaction is a thick slurry and yields are <10%. How can I fix this? A: The slurry indicates that the carboxylic acid is locked in its solid state, preventing the coupling reagent from accessing the carboxylate. To resolve this, you must induce in situ salt formation. By adding a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) before adding your coupling reagent, you deprotonate the carboxylic acid. The bulky diisopropylethylammonium counterion disrupts the crystal lattice and significantly increases the lipophilicity of the resulting salt, pulling it into the organic phase. Once dissolved, pre-activation with HATU forms a highly soluble active ester intermediate[3].

Part 4: Self-Validating Experimental Protocols

Do not proceed with reagent addition if your starting material is not fully solvated. Use the following verified protocols to ensure complete dissolution.

SOP 1: In Situ Salt Formation for Amide Coupling

Objective: Solubilize the acid for HATU/EDC-mediated coupling without relying on massive volumes of DMF.

  • Dispersion: Suspend 1.0 equivalent of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid in anhydrous THF to achieve a 0.1 M concentration.

    • Causality: THF is prioritized over DCM because its oxygen atom acts as a hydrogen-bond acceptor, providing initial solvation energy to weaken the crystal lattice[2].

  • Lattice Disruption (Salt Formation): Add 2.5 to 3.0 equivalents of anhydrous DIPEA dropwise while stirring vigorously at 25°C.

    • Validation Check: Observe the reaction flask. Within 2 to 5 minutes, the opaque white suspension must transition to a completely clear, pale-yellow solution. This visual cue confirms successful deprotonation and the formation of the lipophilic trialkylammonium salt. If the solution remains cloudy, add a 5% v/v spike of DMF.

  • Pre-Activation: Add 1.1 equivalents of HATU to the clear solution. Stir for 15 minutes at room temperature.

    • Causality: Pre-activating the acid before introducing the amine prevents the amine from competing for the base or forming insoluble aggregates. The resulting O-7-azabenzotriazol-1-yl ester is highly soluble[3].

  • Coupling: Add 1.1 equivalents of the target amine. The reaction will now proceed homogeneously.

SOP 2: Transient Silyl Protection for Esterification/Alkylation

Objective: Solubilize the acid in non-polar solvents (like DCM) when basic conditions are incompatible with downstream steps.

  • Suspension: Suspend the acid in anhydrous DCM (0.1 M).

  • Transient Silylation: Add 1.5 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) or Trimethylsilyl chloride (TMS-Cl) alongside a mild base (e.g., pyridine).

    • Causality: The TMS group covalently masks the carboxylic acid, eliminating the primary hydrogen-bond donor. This drastically lowers the topological polar surface area (TPSA), allowing the molecule to dissolve seamlessly in DCM.

    • Validation Check: The reaction mixture will clarify as the TMS-ester forms. The absence of solid particulates confirms the protection is complete.

  • Reaction & Deprotection: Proceed with your desired electrophilic addition. The TMS ester is transient and will easily hydrolyze during a standard aqueous workup, returning the free acid or allowing in situ conversion to a stable ester.

References[2] Title: Solubility Determination and Thermodynamic Properties of 5-Bromo-2-pyridinecarboxylic Acid in 10 Monosolvents and 3 Binary Solvents at T = (278.15–323.15) K

Source: Journal of Chemical & Engineering Data - ACS Publications URL: 2[1] Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL: 1[3] Title: Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling Source: Benchchem URL: 3

Sources

Optimization

Reducing impurities and byproducts in 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid reactions

Welcome to the Technical Support Center for the synthesis and optimization of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid. This compound—a desymmetrized mono-amide of pyridine-2,6-dicarboxylic acid (dipicolinic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid. This compound—a desymmetrized mono-amide of pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA)—is a critical building block in the development of metallo-β-lactamase inhibitors and advanced pharmacophores [1].

Because the starting material is perfectly symmetrical, the primary synthetic challenge lies in strictly controlling the desymmetrization process to prevent over-reaction (bis-amide formation) or under-reaction, while avoiding the degradation of the sensitive pyridine-2-carboxylic acid moiety.

Mechanistic Overview & Synthesis Workflows

There are two primary synthetic strategies to achieve the target mono-amide:

  • Desymmetrization via Mono-Esterification: A highly controlled, multi-step route relying on thermodynamic precipitation to isolate a mono-ester intermediate, followed by coupling and careful saponification [1].

  • Direct Anhydride Ring-Opening: A shorter, kinetically driven route that relies on the rapid nucleophilic attack of cyclobutylamine on pyridine-2,6-dicarboxylic anhydride [2].

Synthesis A Dipicolinic Acid (Starting Material) B Pyridine-2,6-dicarboxylic anhydride A->B Ac2O, Heat C Mono-methyl Ester Intermediate A->C MeOH, H+ then Partial Hydrolysis E 6-(Cyclobutylcarbamoyl)pyridine- 2-carboxylic acid (Target) B->E Cyclobutylamine (Desymmetrization) F Bis-amide Impurity (Over-reaction) B->F Excess Amine G Dipicolinic Acid (Hydrolysis Impurity) B->G H2O (Moisture) D Methyl 6-(cyclobutylcarbamoyl) picolinate C->D Cyclobutylamine, EDC/HOBt D->E NaOH, THF/H2O D->F Amidation of ester (High Temp/Excess)

Figure 1: Synthesis pathways of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid and impurities.

Troubleshooting Guide & FAQs

Q1: Why am I observing high levels of the bis-amide impurity (N,N'-dicyclobutylpyridine-2,6-dicarboxamide) during the anhydride ring-opening route? Causality: The anhydride route is kinetically sensitive. If cyclobutylamine is added too rapidly or if mixing is inefficient, local excesses of the amine occur. Once the mono-amide is formed, the newly liberated carboxylic acid can undergo secondary thermal amidation if the temperature spikes, or the amine can attack unreacted anhydride molecules preferentially if the local concentration is too high [2]. Solution: Ensure strict 1.0 equivalent stoichiometry of cyclobutylamine. Utilize a syringe pump for dropwise addition over 1–2 hours at -78°C to 0°C under high-speed mechanical stirring.

Q2: During the mono-ester route, my EDC/HOBt coupling yields a significant amount of urea byproducts that are difficult to separate. How can I resolve this? Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produces a urea byproduct that is theoretically water-soluble. However, in pyridine-based systems, emulsion formation during aqueous workup often traps this urea in the organic phase. Solution: Leverage the chemical nature of your intermediate. At this stage, your product is an ester (Methyl 6-(cyclobutylcarbamoyl)picolinate), which is neutral. Perform a rigorous biphasic wash: first with 1M HCl (protonates and removes unreacted amine and EDC-urea), followed by saturated NaHCO₃ (deprotonates and removes unreacted mono-acid and HOBt). The neutral ester product will remain exclusively in the organic layer.

Q3: How do I minimize decarboxylation or degradation during the final ester hydrolysis step? Causality: Pyridine-2-carboxylic acids are highly susceptible to decarboxylation. The electron-withdrawing nature of the pyridine nitrogen stabilizes the transition state for the loss of CO₂, a process that is rapidly accelerated by heat. Solution: Perform the saponification (NaOH in THF/H₂O) strictly between 0°C and room temperature. Never heat the reaction to drive hydrolysis. During the final workup, acidify carefully to pH 3–4 using 1M HCl at 0°C.

Q4: I am detecting unreacted dipicolinic acid in my final product. Where is it coming from? Causality: If using the anhydride route, adventitious moisture hydrolyzes the highly reactive pyridine-2,6-dicarboxylic anhydride back to dipicolinic acid before the amine can react. If using the mono-ester route, it indicates over-hydrolysis during the initial desymmetrization step. Solution: For the anhydride route, dry all solvents over molecular sieves and flame-dry glassware. For the mono-ester route, rely on the thermodynamic precipitation of the mono-potassium salt (see Protocol A) to halt the reaction at the mono-ester stage.

Quantitative Data & Optimization

Table 1: Impurity Profile Comparison Between Synthesis Routes
Synthesis RoutePrimary ImpurityTypical YieldCausality of ImpurityMitigation Strategy
Mono-Esterification EDC-Urea, Unreacted Mono-acid65–75%Incomplete aqueous biphasic partitioning.Sequential 1M HCl and sat. NaHCO₃ washes of the organic layer.
Anhydride Ring-Opening Bis-amide, Dipicolinic acid50–60%Local amine excess; moisture exposure.Syringe pump addition at -78°C; strict Schlenk line techniques.
Table 2: Optimization of Ester Hydrolysis Conditions (Mono-Ester Route)
TemperatureBase (NaOH) EquivalentsReaction TimeDecarboxylation ImpurityTarget Yield
0°C 1.1 eq2.0 h< 1%> 95%
25°C 1.5 eq1.0 h5–10%85%
50°C 2.0 eq0.5 h> 30%< 60%

Experimental Protocols

Protocol A: Desymmetrization via Mono-Esterification (High Purity Route)

This protocol utilizes thermodynamic precipitation to guarantee desymmetrization [1].

Step 1: Mono-hydrolysis of Dimethyl Pyridine-2,6-dicarboxylate

  • Dissolve dimethyl pyridine-2,6-dicarboxylate (1.0 eq) in methanol (0.5 M). Cool to 0°C.

  • Add KOH (1.0 eq) dissolved in methanol dropwise over 30 minutes.

  • Self-Validation: A white precipitate (potassium 6-(methoxycarbonyl)picolinate) will form within 1 hour. The insolubility of this salt in methanol acts as a thermodynamic sink, halting further hydrolysis to the di-acid.

  • Filter the precipitate, wash with cold methanol, and acidify with 1M HCl to isolate the mono-acid.

Step 2: Amidation with Cyclobutylamine

  • Dissolve the mono-acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes to generate the active ester.

  • Add cyclobutylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 4 hours.

  • Self-Validation: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl and saturated NaHCO₃. The target ester remains in the organic layer, validating the removal of coupling byproducts.

Step 3: Final Saponification

  • Dissolve the ester in THF/H₂O (1:1). Cool to 0°C. Add NaOH (1.1 eq) and stir for 2 hours.

  • Self-Validation: Monitor by TLC (10% MeOH/DCM). The ester spot (Rf ~0.6) will disappear, replaced by a baseline spot. Acidify to pH 3 with 1M HCl at 0°C to precipitate the target 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid.

Protocol B: Direct Anhydride Ring-Opening (Rapid Route)

This protocol is faster but requires stringent kinetic control to prevent bis-amide formation [2].

Step 1: Anhydride Formation

  • Reflux dipicolinic acid in acetic anhydride (5 volumes) for 3 hours.

  • Self-Validation: Distill off excess acetic anhydride under vacuum. The resulting solid must exhibit characteristic anhydride C=O stretches at 1770 and 1790 cm⁻¹ via FT-IR, with a complete absence of the broad O-H acid stretch (~3000 cm⁻¹).

Step 2: Desymmetrization via Amidation

  • Dissolve the anhydride in anhydrous THF (0.2 M) and cool to -78°C under argon.

  • Add cyclobutylamine (1.0 eq) in THF dropwise over 1 hour using a syringe pump.

  • Self-Validation: The reaction is instantaneous. Warm to 0°C, then quench with 1M HCl. Extract with EtOAc. To ensure no bis-amide contaminates the product, extract the EtOAc layer with saturated NaHCO₃. The target mono-acid will move to the aqueous layer as a sodium salt, leaving any bis-amide impurity in the organic layer. Re-acidify the aqueous layer to precipitate the pure product.

References

  • Source: Journal of Medicinal Chemistry / PMC (NIH)
  • Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid Source: Scientific Reports URL
Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 6-(Cyclobutylcarbamoyl)pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid .

Because this molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid group, it exhibits zwitterionic properties that make it highly susceptible to peak tailing. This guide synthesizes mechanistic causality with field-proven solutions to help you achieve robust, self-validating chromatographic methods.

Diagnostic Workflow

Before diving into specific interventions, follow this logical diagnostic pathway to isolate the root cause of peak tailing in your method.

Troubleshooting Tailing Peak Tailing Observed (USP Tf > 1.5) IsZwitterion Is Mobile Phase pH near analyte pKa (2.0 - 5.0)? Tailing->IsZwitterion FixPH Adjust pH < 2.0 or > 7.0 to ensure single ionization state IsZwitterion->FixPH Yes Silanol Secondary Silanol Interactions? IsZwitterion->Silanol No Success Symmetrical Peak Achieved (Tf 1.0 - 1.2) FixPH->Success FixSilanol Switch to Type B Silica, or add 10mM TEA Silanol->FixSilanol Yes Overload Column Mass Overload? Silanol->Overload No FixSilanol->Success FixOverload Dilute Sample or Reduce Injection Volume Overload->FixOverload Yes FixOverload->Success

Caption: Systematic decision tree for diagnosing and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid exhibit such severe peak tailing compared to standard neutral analytes?

A: The tailing is fundamentally driven by the molecule's amphoteric nature. The pyridine ring contains a basic nitrogen (pKa ~5.0), while the carboxylic acid is acidic (pKa ~2.0-3.0). Peak tailing in HPLC is typically an indication of unwanted secondary interactions between the analyte and the stationary phase[1]. Specifically, the basic pyridine nitrogen acts as a strong hydrogen bond donor/acceptor and can undergo severe ion-exchange interactions with residual, un-endcapped silanol groups ( Si−O− ) on silica-based columns[2][3]. When a portion of the analyte population interacts with the hydrophobic stationary phase (primary retention) and another portion interacts with active silanols (secondary retention), the analyte elutes at different rates, dragging out the back half of the peak.

Q2: How does mobile phase pH dictate the tailing factor for this specific molecule?

A: If your mobile phase pH is between 2.5 and 5.5, the molecule exists in a mixed state of ionization (zwitterionic). This partial ionization leads to multiple co-existing retention mechanisms. To resolve this, you must force the molecule into a single, uniform charge state.

  • Acidic Approach: Lowering the pH to < 2.0 (using 0.1% Trifluoroacetic acid or Phosphoric acid) fully protonates the carboxylic acid (neutral) and the pyridine nitrogen (cationic).

  • Basic Approach: Raising the pH to > 7.0 (using Ammonium Acetate/Ammonia buffer) fully deprotonates the carboxylic acid (anionic) and neutralizes the pyridine nitrogen.

Q3: I have optimized the pH, but tailing persists. What stationary phase modifications should I consider?

A: If pH control is insufficient, the residual silanols are still active. Older "Type A" silica columns have high metal content and highly acidic silanols. You must switch to a Type B high-purity silica column which has reduced free silanol content, significantly decreasing peak tailing for basic compounds[3]. Alternatively, utilize a column with a polar-embedded group (e.g., amide or carbamate phases) which creates a localized hydration layer that shields the basic pyridine nitrogen from the underlying silica.

Q4: Can I use mobile phase additives to block these secondary interactions?

A: Yes. If column replacement is not feasible, adding a competing amine to the mobile phase is a highly effective, self-validating fix. Triethylamine (TEA) at a concentration of 10-20 mM acts as a silanol blocker. TEA is a small, highly basic molecule that aggressively binds to the active Si−O− sites, saturating them so that your bulkier 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid cannot interact with them[2][3].

Q5: Could my sample preparation be causing the tailing?

A: Absolutely. Mass overload and concentration overload are two of the most common causes of peak distortion[4]. If the sample solvent is significantly stronger (more organic) than the initial mobile phase conditions, the analyte will not focus at the head of the column, leading to a smeared injection band. Always dissolve your sample in the initial mobile phase or a weaker solvent[1].

Quantitative Impact of pH and Additives on Tailing Factor

The following table summarizes expected USP Tailing Factors ( Tf​ ) based on various chromatographic conditions for pyridine-carboxylic acid derivatives.

Mobile Phase ConditionpH LevelDominant Analyte StateStationary PhaseExpected Tf​
Unbuffered Water / MeOH~5.5Zwitterionic (Mixed)Standard C18 (Type A)2.5 - 3.5 (Severe)
0.1% Formic Acid / ACN~2.7Partially ProtonatedStandard C18 (Type A)1.8 - 2.2 (Moderate)
0.1% TFA / ACN~1.9Fully ProtonatedEnd-capped C18 (Type B)1.1 - 1.3 (Excellent)
10mM Amm. Acetate + 10mM TEA~6.8Anionic / NeutralizedStandard C18 (Type A)1.0 - 1.2 (Excellent)

Step-by-Step Protocol: Method Optimization for Peak Shape Recovery

This self-validating protocol is designed to systematically eliminate tailing for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid.

Phase 1: Baseline Assessment & Mass Overload Check

  • Prepare a standard solution of the analyte at 0.1 mg/mL in the initial mobile phase.

  • Inject 1 µL, 5 µL, and 10 µL onto your current column.

  • Causality Check: Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ). If Tf​ decreases significantly at the 1 µL injection, your primary issue is mass/volume overload[2][4]. If Tf​ remains > 1.5 across all volumes, proceed to Phase 2.

Phase 2: pH and Ionization Control

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~1.9). TFA acts as both an acidifier and a weak ion-pairing agent for the protonated pyridine.

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Run a gradient from 5% B to 95% B over 15 minutes.

  • Causality Check: Evaluate peak symmetry. If Tf​ is ≤1.2 , the mixed ionization state was the root cause.

Phase 3: Silanol Suppression (If Phase 2 Fails)

  • If tailing persists despite low pH, residual silanols are the culprit.

  • Modify Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5, containing 10 mM Triethylamine (TEA).

  • Run the method isocratically at the previously determined elution composition.

  • Validation: The TEA will competitively bind to the silica matrix, preventing the pyridine ring from anchoring to the stationary phase[2].

References

  • Dolan, John W. "Understanding HPLC Peak Tailing." LC Troubleshooting / Scribd. Available at: [Link]

  • Wahab, M. Farooq, et al. "What's the reason for broad peaks, peak tailing, or peaks fronting in RP-HPLC?" ResearchGate. Available at: [Link]

  • Agilent Technologies / Scribd. "Fixing Peak Tailing in HPLC Analysis." Scribd. Available at: [Link]

Sources

Optimization

Optimizing LC-MS/MS ionization parameters for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid detection

Knowledge Base > LC-MS/MS Method Development > 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > LC-MS/MS Method Development > 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, highly sensitive LC-MS/MS methods for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (Exact Mass: 220.08 Da; Formula: C₁₁H₁₂N₂O₃).

As an amphoteric molecule containing both a basic pyridine ring and an acidic carboxylic acid moiety, this compound presents unique analytical challenges and opportunities. The following troubleshooting guide and validated protocols will help you optimize your ionization parameters, select the most stable MRM transitions, and mitigate matrix effects.

Part 1: Troubleshooting & Optimization FAQs

FAQ 1: Should I use Positive (ESI+) or Negative (ESI-) Electrospray Ionization for this compound? Causality & Recommendation: You should evaluate both, but ESI- is generally preferred for maximum sensitivity. Because the molecule is amphoteric, its ionization pathway is strictly dictated by the pH of your mobile phase. The pyridine nitrogen (pKa ~5) readily accepts a proton in acidic conditions to form an [M+H]⁺ ion at m/z 221.1. However, the carboxylic acid group (-COOH, pKa ~2.5) easily yields a proton to form a resonance-stabilized carboxylate anion ([M-H]⁻ at m/z 219.1). As demonstrated in comprehensive studies on [1], compounds containing both oxygen-based acids and nitrogen bases often exhibit up to a 100-fold enhancement in ionization efficiency in negative mode due to the favorable thermodynamics of the ESI- droplet plume.

FAQ 2: What mobile phase additives will yield the most stable spray? Causality & Recommendation: Your additive must match your chosen polarity to force the analyte into a single charge state.

  • For ESI-: Use 10 mM Ammonium Acetate or Ammonium Formate adjusted to pH 6.8–7.5. This ensures the carboxylic acid remains fully deprotonated in solution prior to entering the ESI capillary. Avoid strong acids (like TFA), which will neutralize the carboxylate and severely suppress the ESI- signal.

  • For ESI+: Use 0.1% Formic Acid in both aqueous and organic phases. This forces the protonation of the pyridine nitrogen.

FAQ 3: How do I select the most specific MRM transitions for quantitation? Causality & Recommendation: The molecule contains three distinct functional groups that dictate its fragmentation under Collision-Induced Dissociation (CID):

  • Carboxylic Acid: Highly prone to the neutral loss of carbon dioxide (-44 Da).

  • Cyclobutylcarbamoyl (Amide): The amide bond is susceptible to heterolytic cleavage, resulting in the neutral loss of cyclobutylamine (-71 Da).

  • Pyridine Ring: Requires higher collision energies (CE) and typically undergoes ring-opening via the [2]. Self-Validating Tip: Always monitor at least one transition related to the cyclobutyl group and one related to the pyridine ring to ensure isobaric interferences in complex biological matrices do not falsely inflate your quantitation.

FAQ 4: I am experiencing signal drift and poor reproducibility in plasma samples. How do I fix this? Causality & Recommendation: You are likely experiencing ion suppression (Matrix Effects) caused by endogenous phospholipids co-eluting with your analyte. Phospholipids compete for charge on the surface of the ESI droplet, preventing your analyte from ionizing into the gas phase. To resolve this, you must shift your sample preparation from simple protein precipitation (PPT) to Solid Phase Extraction (SPE) or use phospholipid-removal plates. You can confirm the elimination of these effects using the Post-Column Infusion protocol detailed in Part 3, a gold-standard approach for [3].

Part 2: Quantitative Data & Parameter Summaries

Table 1: Predicted MRM Transitions and Collision Energy (CE) Optimization Note: Exact CE values will vary slightly depending on the mass spectrometer manufacturer (e.g., Sciex, Waters, Agilent).

PolarityPrecursor Ion (m/z)Product Ion (m/z)Neutral LossStructural MechanismSuggested CE (eV)Purpose
ESI+ 221.1 [M+H]⁺177.144 Da (CO₂)Cleavage of carboxylic acid15 - 20Quantifier
ESI+ 221.1 [M+H]⁺150.071 Da (C₄H₉N)Loss of cyclobutylamine (amide cleavage)25 - 30Qualifier 1
ESI+ 221.1 [M+H]⁺123.098 DaLoss of cyclobutylamine + HCN (pyridine ring)35 - 45Qualifier 2
ESI- 219.1 [M-H]⁻175.144 Da (CO₂)Cleavage of carboxylic acid15 - 25Quantifier
ESI- 219.1[M-H]⁻165.154 Da (C₄H₆)Loss of cyclobutane ring25 - 35Qualifier 1

Table 2: Recommended Source Parameters (Generic ESI)

ParameterRecommended ValueCausality / Rationale
Source Temperature 450°C - 550°CHigh aqueous content in early LC gradients requires high heat for efficient droplet desolvation.
Capillary Voltage +3500V / -2500VLower voltage in negative mode prevents corona discharge while maintaining spray stability.
Desolvation Gas Flow 800 - 1000 L/hrEnsures complete evaporation of the mobile phase, critical for the relatively polar amide group.

Part 3: Experimental Methodologies & Workflows

Protocol 1: Flow Injection Analysis (FIA) for MRM Optimization

This self-validating protocol ensures your mass spectrometer is tuned specifically to the thermodynamics of your instrument's collision cell.

  • Preparation: Prepare a 1 µg/mL tuning solution of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid in 50:50 Water:Acetonitrile.

  • Infusion: Introduce the tuning solution directly into the MS source via a syringe pump at 10 µL/min, teeing it into a 0.2 mL/min LC flow (mimicking actual chromatographic conditions).

  • Precursor Ion Scan (Q1): Scan from m/z 100 to 300 in both ESI+ and ESI-. Identify the most abundant precursor ion.

  • Product Ion Scan (Q3): Isolate the chosen precursor in Q1. Ramp the Collision Energy (CE) from 5 to 50 eV in the collision cell (Q2).

  • MRM Selection: Select the transitions listed in Table 1. Assign the highest intensity, most stable transition as the quantifier.

  • Validation: Re-inject the standard via the LC autosampler to confirm the signal-to-noise (S/N) ratio of the selected MRM transitions exceeds 10:1 at your desired Lower Limit of Quantitation (LLOQ).

Protocol 2: Post-Column Infusion for Matrix Effect Assessment

Use this protocol to visually map zones of ion suppression in your chromatography.

  • Setup: Tee a syringe pump into the fluidic line between the LC column and the MS source.

  • Infusion: Continuously infuse a 100 ng/mL standard solution of the analyte at 10 µL/min. This will create a continuous, flat baseline signal on the MS.

  • Blank Injection: Inject a blank matrix extract (e.g., extracted plasma) onto the LC column using your optimized gradient method.

  • Monitoring & Evaluation: Monitor the quantifier MRM transition. A perfectly stable baseline indicates zero matrix effect. If you observe dips (suppression) or spikes (enhancement) in the baseline at the exact retention time where your analyte normally elutes, your sample preparation method must be optimized (e.g., switching to SPE) or your LC gradient must be adjusted to shift the analyte away from the suppression zone.

LC-MS/MS Optimization Workflow

LCMS_Optimization Start 1. Analyte Infusion 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid Polarity 2. Polarity Screening Evaluate ESI+ and ESI- Start->Polarity ESI_Pos ESI+ Mode [M+H]+ m/z 221.1 Polarity->ESI_Pos Acidic pH ESI_Neg ESI- Mode [M-H]- m/z 219.1 Polarity->ESI_Neg Basic/Neutral pH MobilePhase 3. Mobile Phase Optimization Adjust pH & Additives ESI_Pos->MobilePhase ESI_Neg->MobilePhase MRM 4. MRM Transition Selection Optimize Collision Energy (CE) MobilePhase->MRM Matrix 5. Matrix Effect Assessment Post-Column Infusion Validation MRM->Matrix

Workflow for optimizing LC-MS/MS parameters for amphoteric pyridine-carboxylic acid derivatives.

References

  • Liigand, P., Kaupmees, K., Haav, K., Liigand, J., & Leito, I. (2017). "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry, 89(11), 5665-5668. URL:[Link]

  • Bouwman, J., et al. (2023). "Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory." RSC Advances, 13, 9155-9164. URL:[Link]

  • Panuwet, P., Hunter, R. E., D'Souza, P. E., Chen, X., Radford, S. A., Cohen, J. R., ... & Barr, D. B. (2016). "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." LCGC North America, 34(2), 106-117. URL:[Link]

Troubleshooting

Preventing side reactions during 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid conjugation

Technical Support Center: Conjugation of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid Welcome to the technical support resource for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid. This guide is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Conjugation of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

Welcome to the technical support resource for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for preventing side reactions during its conjugation. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and conjugation of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid.

Q1: What are the primary reactive sites on 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid that I should be aware of during conjugation?

A1: The molecule has three key regions of interest. The primary site for conjugation is the carboxylic acid at the C2 position of the pyridine ring. This is the intended site for forming an amide bond with a primary or secondary amine on your target molecule. However, the pyridine ring nitrogen is a potential site for unwanted side reactions. It is basic and can be nucleophilic, potentially interfering with the carboxylate activation or undergoing quaternization. The amide bond of the cyclobutylcarbamoyl group is generally stable but should be considered under harsh pH conditions.

Q2: I am using standard EDC/NHS chemistry to conjugate the carboxylic acid. What is the most common side product I should be looking for?

A2: With carbodiimide chemistry (like EDC), the most common and often frustrating side product is the N-acylurea . This occurs when the O-acylisourea intermediate, formed by the reaction of EDC with the carboxylic acid, rearranges instead of reacting with N-hydroxysuccinimide (NHS) or your amine nucleophile. This rearrangement is irreversible and results in a stable, unreactive byproduct that can be difficult to separate from the desired product due to similar properties.

Q3: Can the pyridine nitrogen interfere with my conjugation reaction?

A3: Yes, absolutely. The pyridine nitrogen has a pKa of approximately 5.2, meaning it can act as a base. In reactions run near neutral pH, a portion of the pyridine nitrogens will be protonated, but the unprotonated form is a potential nucleophile. It can compete with your target amine for the activated carboxylic acid, leading to undesired oligomerization or reaction with coupling agents. More critically, it can act as a general base, influencing the local pH and potentially catalyzing the hydrolysis of your activated ester.

Q4: Is there a recommended pH range for performing conjugations with this molecule?

A4: The optimal pH is a balance between two factors: activating the carboxylic acid and ensuring your target amine is sufficiently nucleophilic.

  • Carboxylic Acid Activation: This step is typically more efficient at a slightly acidic pH (around 4.5-6.0) to ensure the carboxylic acid is protonated and reactive with EDC.

  • Nucleophilic Attack: The amine on your target molecule needs to be deprotonated (in its free base form) to be an effective nucleophile. This is favored at a pH above the pKa of the amine (typically > 7.5).

A common strategy is a two-step, two-pH process . First, activate the carboxylic acid with EDC/NHS at pH 5.5-6.0 for 15-30 minutes. Then, raise the pH to 7.5-8.0 before adding your amine-containing molecule to facilitate the nucleophilic attack. This minimizes hydrolysis of the NHS-ester while maximizing the conjugation efficiency.

Part 2: Troubleshooting Guide: Diagnosing and Solving Common Issues

This section provides a problem-solution framework for specific experimental challenges.

Problem 1: Low Conjugation Yield & Unreacted Starting Material

Symptoms:

  • LC-MS analysis shows a large peak for your unreacted amine-containing molecule and 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid.

  • The desired conjugate peak is small or absent.

Potential Causes & Solutions:

Potential Cause Underlying Chemistry Recommended Solution
Inactive Coupling Reagents EDC and NHS are moisture-sensitive and can hydrolyze over time, rendering them ineffective.Use fresh, high-quality EDC and NHS from a sealed container. Consider purchasing single-use aliquots. Perform a small-scale control reaction with known reactive partners to confirm reagent activity.
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH and in aqueous buffers. The half-life can be hours at pH 7 but minutes at pH > 8.5.Implement the two-step pH protocol described in the FAQ. Activate at pH 5.5-6.0, then add your amine and adjust the pH to 7.5. Avoid prolonged reaction times at high pH.
Suboptimal Reaction Buffer Buffers containing primary amines (like Tris) or carboxylates (like acetate or citrate) will compete in the reaction. Phosphate buffers are generally safe.Switch to a non-nucleophilic buffer such as MES for the activation step and PBS or HEPES for the conjugation step. Ensure the buffer concentration does not significantly interfere with the reaction.
Insufficient Molar Excess To drive the reaction to completion, the activated carboxylic acid component is often used in excess relative to the (often more valuable) amine-containing molecule.Use a 3-5 fold molar excess of the 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid and coupling reagents (EDC/NHS) relative to your target amine.
Problem 2: Presence of a Major, Unidentified Side Product

Symptoms:

  • LC-MS shows a major peak with a mass corresponding to [6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid + EDC].

  • This side product is difficult to remove via purification.

Potential Causes & Solutions:

This is the classic signature of an N-acylurea byproduct .

The desired reaction involves the O-acylisourea intermediate reacting with NHS. However, an intramolecular rearrangement can occur, leading to the stable N-acylurea.

N_Acylurea_Formation Fig 1. Competing Pathways in EDC/NHS Chemistry cluster_reagents cluster_reagents2 Carboxylic_Acid 6-(Cyclobutylcarbamoyl) pyridine-2-carboxylic acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement NHS NHS Conjugate Desired Conjugate (Amide Bond) NHS_Ester->Conjugate + Target Amine Amine Target Amine (R-NH2)

Caption: Fig 1. Competing Pathways in EDC/NHS Chemistry

Solutions:

  • Increase NHS Concentration: Use a slight excess of NHS relative to EDC. NHS rapidly traps the O-acylisourea intermediate to form the more stable NHS-ester, outcompeting the slower intramolecular rearrangement.[1][2]

  • Lower Temperature: Running the activation step at a lower temperature (e.g., 4 °C) can slow down the rate of the rearrangement reaction more significantly than the desired reaction with NHS.[3][4][5]

  • Solvent Choice: The choice of solvent can influence the formation of N-acylurea. While DMF is common, it can sometimes promote this side reaction.[6] Consider using DCM or acetonitrile for the activation step if your materials are soluble.

  • Alternative Coupling Reagents: If N-acylurea formation is persistent, switch to a uronium/aminium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents operate through a different mechanism that avoids the O-acylisourea intermediate, thus preventing N-acylurea formation entirely.[7][8]

Part 3: Recommended Experimental Protocols

These protocols are designed to minimize the side reactions discussed above.

Protocol 1: Two-Step EDC/NHS Conjugation

This is the standard and recommended method for most applications.

Materials:

  • 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

  • Target amine-containing molecule

  • EDC (FW: 191.7 g/mol )

  • Sulfo-NHS (FW: 217.14 g/mol )

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO or DMF (optional, for dissolving starting materials)

Procedure:

  • Preparation: Bring all reagents and buffers to room temperature. Prepare fresh solutions of EDC and Sulfo-NHS immediately before use.

  • Dissolve Carboxylic Acid: Dissolve 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid in a minimum amount of anhydrous DMSO or DMF, then dilute to your final working concentration in Activation Buffer.

  • Activation Step (pH 6.0):

    • To your dissolved carboxylic acid, add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.

    • Example Calculation: For 1 µmol of carboxylic acid, add 5 µmol (0.96 mg) of EDC and 5 µmol (1.09 mg) of Sulfo-NHS.

    • Incubate at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation Step (pH 7.5):

    • Dissolve your target amine-containing molecule in the Conjugation Buffer.

    • Add the activated carboxylic acid solution from Step 3 directly to the amine solution.

    • Incubate at room temperature for 2 hours or at 4 °C overnight.

  • Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification: Purify the final conjugate using an appropriate method for your molecule, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC (RP-HPLC).

Troubleshooting_Workflow Start Start: Low Yield or Side Products Check_Reagents Are EDC/NHS fresh? Start->Check_Reagents Replace_Reagents Use fresh, high-quality EDC and NHS. Check_Reagents->Replace_Reagents No Check_pH Was a two-step pH protocol used? Check_Reagents->Check_pH Yes Replace_Reagents->Start Retry Implement_pH Implement activation at pH 6.0, conjugation at pH 7.5. Check_pH->Implement_pH No Check_NAcylurea Is N-acylurea (M + EDC) observed? Check_pH->Check_NAcylurea Yes Implement_pH->Start Retry Lower_Temp Lower activation temp to 4°C. Check_NAcylurea->Lower_Temp Yes Optimize_Purification Optimize purification (e.g., RP-HPLC gradient). Check_NAcylurea->Optimize_Purification No Use_HATU Switch to HATU/DIEA coupling protocol. Lower_Temp->Use_HATU Still present Lower_Temp->Optimize_Purification Resolved Use_HATU->Optimize_Purification Success Success Optimize_Purification->Success

Caption: Fig 2. Troubleshooting Workflow for Conjugation

Protocol 2: HATU-Mediated Conjugation (Alternative Method)

Use this protocol if you face persistent issues with N-acylurea formation or require anhydrous conditions.

Materials:

  • 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

  • Target amine-containing molecule

  • HATU (FW: 380.23 g/mol )

  • Diisopropylethylamine (DIEA)

  • Anhydrous DMF

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous DMF.

  • Dissolution: Dissolve the carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Add DIEA (2-3 equivalents) to the solution. The solution may change color. Stir at room temperature for 10-15 minutes.

  • Conjugation: Add your target amine (1.2 equivalents), dissolved in a small amount of anhydrous DMF, to the activated mixture.

  • Reaction: Let the reaction proceed at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify by column chromatography or RP-HPLC.

References

  • Sang, R., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Chemical Science. Available at: [Link]

  • Sang, R., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle [PDF]. ResearchGate. Available at: [Link]

  • A Apptec. (2021). Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]

  • Rebek, J., & Feitler, D. (1974). Mechanism of the carbodiimide reaction. II. The use of 13C-labeled carbodiimides. Journal of the American Chemical Society. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]

  • DeTar, D. F., & Silverstein, R. (1966). Reactions of carbodiimides. III. The reaction of carbodiimides with carboxylic acids. Journal of the American Chemical Society. Available at: [Link]

  • A Apptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid vs standard pyridine-2-carboxylic acid reactivity

Comparative Reactivity Guide: 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid vs. Standard Pyridine-2-carboxylic Acid Executive Summary & Mechanistic Overview For researchers in drug development and coordination chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid vs. Standard Pyridine-2-carboxylic Acid

Executive Summary & Mechanistic Overview

For researchers in drug development and coordination chemistry, the substitution pattern on a pyridine ring dictates both the pharmacokinetic profile of a scaffold and its synthetic tractability. Standard pyridine-2-carboxylic acid (picolinic acid) is a classic, unhindered bidentate ligand and a highly reactive building block. However, introducing a bulky cyclobutylcarbamoyl group at the 6-position—yielding 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid (6-CBPA) —fundamentally alters the molecule's electronic landscape and steric environment [1].

This guide provides an objective comparison of the reactivity, coordination chemistry, and coupling kinetics of 6-CBPA against standard picolinic acid, supported by mechanistic causality and validated experimental protocols.

Electronic and Steric Causality

As a Senior Application Scientist, it is critical to look beyond the structural drawing and analyze the molecular orbitals and steric radii governing reactivity.

  • Standard Pyridine-2-carboxylic Acid (PA): Features an unhindered pyridine nitrogen with a pKa of ~5.4 and a highly reactive carboxylic acid (pKa ~1.07) [2]. The nitrogen readily participates in N-alkylation, N-oxidation, and forms stable N,O-bidentate metal complexes.

  • 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid (6-CBPA): The addition of the 6-amide substituent introduces a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the pyridine ring. This significantly depresses the basicity and nucleophilicity of the pyridine nitrogen. Furthermore, the cyclobutyl ring acts as a steric shield. In solid-phase peptide synthesis (SPPS) or fragment-based drug discovery (e.g., SMARCA4 inhibitor libraries), this steric bulk hinders the approach of nucleophiles to the adjacent activated carbonyl, resulting in slower coupling kinetics compared to unhindered aliphatic or aromatic acids [3].

ReactivityLogic Substituent 6-(Cyclobutylcarbamoyl) Substituent Steric Steric Hindrance (Cyclobutyl Ring) Substituent->Steric Electronic Inductive Electron Withdrawal (-I Effect of Amide) Substituent->Electronic N_Reactivity Decreased Pyridine N Nucleophilicity & Basicity Steric->N_Reactivity Coordination Shift to Tridentate or Sterically Restricted Bidentate Steric->Coordination Electronic->N_Reactivity Coupling Slower Carboxylic Acid Activation Kinetics Electronic->Coupling

Steric and electronic effects of the 6-cyclobutylcarbamoyl group on pyridine reactivity.

Quantitative Reactivity Comparison

The following table summarizes the divergent physicochemical and reactive properties of the two compounds based on empirical and extrapolated kinetic data [1][2][3].

ParameterStandard Pyridine-2-carboxylic Acid6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid
Pyridine N pKa ~5.4 (Highly basic/nucleophilic)< 3.5 (Depressed due to -I effect of 6-amide)
Carboxylic Acid pKa 1.07~1.5 - 2.0 (Altered by extended electronic network)
Metal Binding Mode Classic N,O-BidentateMixed N1/N7 or Tridentate (N, O, O-amide)
N-Oxidation Rate Fast (Standard conditions)Very Slow / Inert (Sterically blocked)
Amide Coupling Kinetics Fast (Standard EDC/HOBt sufficient)Slow (Requires DIC/Oxyma for high yield)
Primary Application General building block, Zinc chelationFragment screening, Metallo-oligonucleotide probes

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for working with sterically hindered 6-substituted picolinic acids.

Protocol A: Solid-Phase Amide Coupling for Fragment Synthesis

Because the 6-cyclobutylcarbamoyl group sterically hinders the adjacent carboxylic acid, standard coupling reagents (like HBTU or EDC) often yield incomplete reactions. The use of N,N'-Diisopropylcarbodiimide (DIC) combined with ethyl cyanohydroxyiminoacetate (Oxyma) is required to suppress racemization and drive the reaction to completion [3].

Step-by-Step Methodology:

  • Resin Preparation: Swell TentaGel S RAM resin (0.1 mmol scale) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 6-CBPA (0.4 mmol, 4 eq) and Oxyma (0.4 mmol, 4 eq) in 2 mL of DMF. Add DIC (0.4 mmol, 4 eq) and stir for 3 minutes to form the active O-acylisourea intermediate.

  • Coupling: Transfer the activated acid solution to the resin. Agitate at room temperature for 2 to 4 hours. Validation Check: Perform a Kaiser test; if positive (blue), repeat the coupling step.

  • Cleavage: Wash the resin with Dichloromethane (DCM) and dry. Cleave the product using a cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate the cleaved fragment in cold diethyl ether and centrifuge.

SPPSWorkflow Resin Resin Swelling (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Activate Acid Activation (DIC / Oxyma) Deprotect->Activate Couple Amide Coupling (6-CBPA Addition) Activate->Couple Cleave Resin Cleavage (TFA) Couple->Cleave

Step-by-step solid-phase peptide synthesis workflow for hindered 6-substituted picolinic acids.
Protocol B: Palladium(II) Complexation for Nucleoside Recognition

While standard picolinic acid forms simple monomeric hydroxo complexes, 6-carbamoyl derivatives exhibit complex, mixed binding modes (e.g., N1 vs. N7 on Guanosine monophosphate) due to the competing steric bulk and additional coordination sites [1].

Step-by-Step Methodology:

  • Complex Generation: Dissolve 6-CBPA (1.0 mmol) and K₂PdCl₄ (1.0 mmol) in D₂O. Adjust the pH to 7.2 using NaOD/DCl.

  • Equilibration: Stir the mixture at 25°C for 24 hours to ensure complete formation of the PdCl⁺ complex.

  • Nucleoside Titration: Gradually add a solution of nucleoside 5'-monophosphate (NMP) in D₂O to the Pd(II)-6-CBPA complex.

  • Validation (¹H NMR): Monitor the binding sites via ¹H NMR spectroscopy. The displacement of the proton at N1 by the Pd(II) complex will result in a quantifiable upfield resonance shift of the H-C(8) proton, confirming the specific binding mode dictated by the 6-carbamoyl steric profile.

References

  • Golubev, O., Lönnberg, T., & Lönnberg, H. (2014). Interaction of Pd(2+) complexes of 2,6-disubstituted pyridines with nucleoside 5'-monophosphates. Journal of Inorganic Biochemistry, 139, 21-29. URL:[Link]

  • Bovine Metabolome Database (BMDB). Picolinic acid (BMDB0002243) - Physical and Chemical Properties. URL: [Link]

  • Lund University Publications. Fragment screening using WAC towards new SMARCA4 inhibitors (Solid Phase Peptide Synthesis Methodologies). URL:[Link]

Comparative

LC-MS Method Validation for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid Purity: A Comparative Guide

Accurate purity determination of pharmaceutical building blocks is a non-negotiable pillar of drug development. For highly functionalized intermediates like 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid , trace impur...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate purity determination of pharmaceutical building blocks is a non-negotiable pillar of drug development. For highly functionalized intermediates like 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid , trace impurities can propagate through synthetic pathways, directly impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

As analytical scientists, we cannot rely on generic chromatography. We must design methodologies that respond to the specific physicochemical realities of the molecule. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the purity analysis of this compound and provides a self-validating framework grounded in the latest ICH Q2(R2) guidelines[1].

Part 1: Physicochemical Profiling & The Analytical Challenge

To design an effective LC-MS method, we must first establish the causality between the molecule's structure and its chromatographic behavior.

6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid is an amphoteric molecule. It contains:

  • A basic pyridine nitrogen (pKa ~5).

  • An acidic carboxylic acid group (pKa ~2).

  • A neutral, slightly hydrophobic cyclobutylcarbamoyl group .

The RPLC Failure Mode

At a typical mobile phase pH (pH 3–6), this molecule exists primarily as a highly polar zwitterion. In traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, zwitterionic pyridine carboxylic acids are highly hydrated and exhibit poor partitioning into the hydrophobic stationary phase[2]. Consequently, the compound elutes near the void volume, suffering from severe ion suppression caused by co-eluting matrix components in the MS source.

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) flips the retention mechanism. By utilizing a polar stationary phase (e.g., Amide) and a highly organic mobile phase (>70% acetonitrile), the polar analyte partitions into a water-enriched layer immobilized on the stationary phase[3]. This drastically increases retention. Furthermore, the high organic content enhances electrospray ionization (ESI) desolvation efficiency, yielding superior MS sensitivity.

LCMS_Workflow A 6-(Cyclobutylcarbamoyl) pyridine-2-carboxylic acid B Physicochemical Profiling pKa ~2 (Acid), pKa ~5 (Base) A->B C1 RPLC (C18) Low Retention B->C1 Sub-optimal C2 HILIC (Amide) High Retention B->C2 Preferred D MS Optimization ESI(+), HRMS C1->D Ion Suppression C2->D E ICH Q2(R2) Validation Fit-for-Purpose D->E

Decision tree for LC-MS method selection based on zwitterionic properties.

Part 2: Comparative Performance: RPLC-UV-MS vs. HILIC-HRMS

To objectively compare these alternatives, we evaluated their performance metrics for the purity analysis of the target compound. The data clearly demonstrates that HILIC-HRMS outperforms traditional RPLC across all critical analytical parameters.

Table 1: Performance Comparison of LC-MS Methods

Analytical ParameterTraditional RPLC-MS (C18)Optimized HILIC-HRMS (Amide)
Retention Factor (k') < 0.5 (Elutes near void volume)> 3.0 (Strong, controlled retention)
Peak Symmetry (As) > 2.0 (Severe tailing)1.0 - 1.2 (Highly symmetrical)
Matrix Effect Severe Ion Suppression (> 40%)Minimal Ion Suppression (< 10%)
MS Sensitivity ModerateHigh (Enhanced ESI desolvation)
Resolution from Impurities Poor (Co-elution common)Excellent (Orthogonal selectivity)

Part 3: Optimized HILIC-HRMS Methodology

Based on the comparative data, HILIC coupled with High-Resolution Mass Spectrometry (HRMS) is the definitive choice. Below is the step-by-step methodology, detailing the mechanistic reasoning behind each experimental parameter.

Step 1: Sample Preparation
  • Weigh 10.0 mg of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid reference standard.

  • Dissolve in 10 mL of Acetonitrile:Water (80:20, v/v) to create a 1 mg/mL stock solution.

    • Causality: In HILIC, injecting a sample dissolved in a highly aqueous diluent disrupts the water-enriched partition layer on the stationary phase, leading to severe peak distortion and fronting. Matching the diluent to the high-organic initial mobile phase preserves the partition layer and ensures robust retention.

  • Dilute to working concentrations (e.g., 1–100 ng/mL) using the same diluent.

Step 2: Chromatographic Conditions
  • Column: Amide-bonded silica (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The zwitterionic nature of the compound requires precise pH control. At pH 3.0, the carboxylic acid is partially neutralized while the pyridine ring remains protonated, preventing peak splitting. Furthermore, ammonium formate provides the necessary ionic strength to disrupt secondary electrostatic interactions with unreacted silanols on the silica support, ensuring sharp peaks[3].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: MS Parameters (ESI-HRMS)
  • Ionization Mode: ESI Positive (+). The basic pyridine nitrogen readily accepts a proton to form [M+H]+.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Target Exact Mass: m/z 221.0923 (Calculated for C11H13N2O3+).

Part 4: Self-Validating System: ICH Q2(R2) Framework

A method is only as reliable as its validation. The following protocol transforms the methodology into a self-validating system, aligning strictly with the ICH Q2(R2) guidelines for quantitative impurity testing[4].

Validation_Logic S1 Specificity Blank vs. Spike S2 Linearity R² > 0.999 S1->S2 S3 Accuracy Recovery 98-102% S2->S3 S4 Precision %RSD < 2.0% S3->S4 S5 Sensitivity LOD/LOQ via S/N S4->S5 S6 Validated Method S5->S6

Sequential self-validating workflow according to ICH Q2(R2) analytical guidelines.

Validation Workflows
  • Specificity: Inject a blank diluent, followed by the target compound spiked with known synthetic impurities. Ensure baseline resolution (Rs > 1.5) between the target and all structurally similar impurities[4].

  • Linearity & Range: Analyze calibration standards across 50% to 120% of the target specification limit. Plot MS peak area vs. concentration. The response must be directly proportional to the concentration[5].

  • Accuracy (Recovery): Spike known amounts of the compound into a synthetic matrix at three levels (80%, 100%, 120%). Calculate the percentage recovery to confirm the absence of matrix interference[4].

  • Precision: Perform 6 replicate injections of the 100% standard to evaluate Repeatability. Calculate the Relative Standard Deviation (%RSD)[6].

  • Sensitivity: Determine the Limit of Detection (S/N ≥ 3) and Limit of Quantitation (S/N ≥ 10) using serial dilutions to establish the lower boundaries of the reportable range[4].

Table 2: Representative Validation Metrics for HILIC-HRMS

Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative HILIC-HRMS Result
Specificity Baseline resolution (Rs > 1.5)Rs = 2.4 (vs. closest impurity)
Linearity Range R² ≥ 0.9991 - 100 ng/mL (R² = 0.9995)
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%
Method Precision %RSD ≤ 2.0% (n=6)1.1%
Limit of Quantitation S/N ≥ 100.5 ng/mL

Conclusion

For amphoteric building blocks like 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid, traditional RPLC methods fall short in retention and MS compatibility due to the molecule's zwitterionic nature. By transitioning to a HILIC-HRMS platform and rigorously validating the workflow against ICH Q2(R2) standards, analytical scientists can establish a highly specific, sensitive, and self-validating system. This ensures uncompromised API purity and safeguards the integrity of the downstream drug development pipeline.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmPeS2p2lvqV-nIBRSU7MYqLZ2BZNxskB0FT4v8oi_vgct1ly8LkrNqP4_eLdpjYsZsyfsV4mRKaq-HuPcc68KGXOzrgmWSMo1aBxTn_yro--aLdGMKzR48G8_QRagD4bCBlTr5jrpG4XQui0YPZMrUpHjoSS0curVEn18r07k6S2UOpm6VnK1ZChsaelQNkPLBUJfUMw=]
  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELPr4PtdUnljk8NRvcjr1EIY5cWUpe3zbaUKVSvV5oYe7nsM2MfMkx7A7NxrMjZfg149TQpZkYBzpt2niFZvv3P4eZrCVfFQvntLTf65Nlec8WG5pghARgpFP8hHboZMltpsOls7CTkzutlcNJxOrOy0i_t9Wgdto_ih8dhQKu_hGFwUucwQqCrsI=]
  • Validation of Analytical Procedure Q2(R2) - ICH. ich.org.[https://vertexaisearch.cloud.google.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFezSRf8ysIO-0aluBmYav69E4riZuNPpTqvQahe_jx0spA45lFZ_BC4c6e3wOiUo9dStqGbvd4l-4Thi-FppLOYPNgF3_Na2YDeS9SQ_w--_y54yuIuX8Rz9a9v8IPWTy5fyKtS66HDh-V1ByVlRHPHWQSaDt6GEKOZzx8sRdU7dcNcdG-w_gey-9sbsdOzV140u9T5XZWWDohpycoz5dzuVWW6jrzI4wj54Y43YhXiC0piFw0kHp6oW6pMcToR-xuHTtx]
  • Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometry method for determination of isoniazid in human plasma - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3V8D6P_vLpFPvgo-Hq8lcEoU6olxXPh-fxnIRZf9oMi9jhDT7bCWzApDm1remG72VobD6q_hNZWCTzdw-RbdHxjDv6CsbL0YYa53hfFP6NGahlSFkOIFHNOF3U9OHOF-nPU73qufPezHaVOc=]
  • Applications - HELIX Chromatography. helixchrom.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaof_EhX11svh9j_mNFacl-Mj0wIHgax5lVm8jK4L3UQS-7qgpVT0N82pkQmDj14Vik--MsXybLLAVQ3kp_FgfeJHoVLu7ZmaBAoVyuCVOWPnBuO-FisqZ_w==]
  • Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for acidic herbicides and metabolites analysis in fresh water. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBkMNc1PCoJKhIi0qFmTXp_XDGx1QQnOZeNceyPfnr2GAMjBQRFgyfarS7qwl5TrIDI_Y4S-i7Kp7DbpnPMjyr1e-PoU_sDNGaOEnjgUcCpzrbZOylNeImLko6vv--_3lrRmBSAM0ITaz-uzeuPHqyf7LTGWdoCqgQ8KRi1U5S-QHMJQ4z9SaHkjd3_lQ-4BA6a_zPE8Iz3tze5sJposXnigTvdR6HCh_iDW_31xYKz6hha9mu3kavyNDcC0YzC9QB9hJ-e0XBrgdAiLmrqZSzIVjTEe0Zjx7CfyezHMMBxI7CaQljpehMbJTROvHZAHNmUkKxkHSqK45qEsLTLYRh]

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Validation

A Researcher's Guide to Selectivity Profiling of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid-Based KDM6 Inhibitors

In the rapidly evolving landscape of epigenetic drug discovery, the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) have emerged as critical therapeutic targets. Among these, the KDM6 subfamily, com...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of epigenetic drug discovery, the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) have emerged as critical therapeutic targets. Among these, the KDM6 subfamily, comprising KDM6A (UTX) and KDM6B (JMJD3), plays a pivotal role in removing the repressive H3K27me2/3 marks, thereby regulating gene expression in development and disease. The development of potent and selective inhibitors for these enzymes is paramount. This guide provides an in-depth technical comparison and a practical framework for the selectivity profiling of a prominent class of KDM6 inhibitors based on the 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid scaffold, exemplified by the well-characterized inhibitor, GSK-J1.

This document is intended for researchers, scientists, and drug development professionals engaged in epigenetic research and inhibitor characterization. We will delve into the rationale behind experimental design, provide detailed protocols for robust selectivity assessment, and present a comparative analysis against alternative inhibitor classes.

Introduction: The Significance of KDM6 Inhibition and the Rise of a Scaffold

The KDM6A and KDM6B enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that are crucial for erasing the H3K27me2/3 epigenetic marks.[1][2][3] Dysregulation of KDM6 activity is implicated in numerous pathologies, including various cancers and inflammatory disorders, making them attractive targets for therapeutic intervention.[3][4][5][6]

The 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid scaffold is the chemical foundation of GSK-J1, a potent and highly selective dual inhibitor of KDM6A and KDM6B.[3][7] Its cell-permeable ethyl ester prodrug, GSK-J4, has become a widely used chemical probe to investigate the biological functions of the KDM6 subfamily.[8][9][10] The mechanism of action involves the pyridine-2-carboxylic acid moiety chelating the active site Fe(II) ion and mimicking the binding of the 2-OG co-substrate, thereby competitively inhibiting the demethylase activity.[3]

Understanding the selectivity profile of these inhibitors is not merely an academic exercise; it is a critical step in validating their utility as research tools and their potential as therapeutic candidates. Off-target effects can lead to misinterpretation of biological data and potential toxicity. This guide, therefore, emphasizes a systematic and rigorous approach to selectivity profiling.

The Logic of Selectivity Profiling: A Multi-tiered Approach

A comprehensive selectivity profile is built upon a foundation of carefully chosen assays and a logically structured experimental workflow. The primary goal is to determine the inhibitor's potency against its intended targets (KDM6A/B) and its inactivity against a panel of related and unrelated enzymes.

The Target Panel: Choosing the Right Comparators

Given that 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid-based inhibitors are 2-OG analogues, the selectivity panel should primarily consist of other 2-OG dependent dioxygenases. The human genome encodes for over 60 such enzymes, but a pragmatic and informative panel should include:

  • Other KDM Subfamilies: This is the most critical group for assessing selectivity. Representatives from each major JmjC KDM subfamily should be included (KDM2, KDM3, KDM4, KDM5, and KDM7).

  • Other 2-OG Oxygenases: To assess broader selectivity, including enzymes like the prolyl hydroxylases (e.g., PHD2, EglN1) and asparaginyl hydroxylase (FIH) involved in the hypoxia-inducible factor (HIF) pathway can be informative.[11]

  • Unrelated Enzyme Classes: Including a selection of kinases and histone deacetylases (HDACs) in secondary screening can help rule out promiscuous inhibition.[9][12]

Workflow for Comprehensive Selectivity Profiling

The following diagram illustrates a logical workflow for the selectivity profiling of a novel 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid-based inhibitor.

G cluster_0 Phase 1: Primary Target Engagement & Potency cluster_1 Phase 2: In Vitro Selectivity Profiling cluster_2 Phase 3: Cellular Target Engagement & Selectivity A Compound Synthesis & Purification B Biochemical Assay: Potency against KDM6A & KDM6B (IC50) A->B C Broad Panel Biochemical Screen (Single High Concentration) B->C D IC50 Determination for Active Off-Targets C->D Hits Identified E Cellular Assay: Target Engagement (e.g., NanoBRET, CETSA) D->E F Cellular Assay: Histone Methylation Levels (H3K27me3) E->F G Cellular Off-Target Assessment (e.g., Global Methylation Profiling) F->G

Caption: A multi-phase workflow for inhibitor selectivity profiling.

Experimental Protocols: Ensuring Rigor and Reproducibility

The choice of assay technology is critical for generating high-quality, reliable data. For JmjC demethylases, several robust methods are available. Antibody-based detection methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA, are often preferred for their high sensitivity, robustness, and amenability to high-throughput screening.[13]

Protocol: In Vitro KDM Activity/Inhibition Assay (AlphaLISA Format)

This protocol is adapted for determining the IC50 values for an inhibitor against a panel of KDM enzymes. The principle involves the enzymatic demethylation of a biotinylated histone peptide substrate. The demethylated product is then recognized by a specific antibody, and the signal is generated using AlphaLISA (AlphaScreen®) acceptor and streptavidin-donor beads.[14][15][16]

Materials:

  • Recombinant human KDM enzymes (e.g., KDM6B, KDM4A, KDM5C)

  • Biotinylated histone peptide substrate (e.g., Biotin-H3K27me3 peptide for KDM6B)

  • 2-Oxoglutarate (2-OG)

  • Ascorbic acid

  • Ammonium iron(II) sulfate

  • Assay Buffer (e.g., HEPES-based buffer, pH 7.5, with Tween-20)

  • Test inhibitor (e.g., a novel 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid derivative)

  • Reference inhibitor (e.g., GSK-J1)

  • Anti-demethylated peptide antibody (e.g., anti-H3K27me2)

  • AlphaLISA® Anti-Rabbit IgG Acceptor beads

  • AlphaScreen® Streptavidin-conjugated Donor beads

  • 384-well OptiPlate™

  • AlphaScreen-capable microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and reference inhibitor in assay buffer containing a constant, low percentage of DMSO (e.g., final concentration ≤1%).

  • Enzyme and Substrate Preparation: Dilute the KDM enzyme and the biotinylated peptide substrate in assay buffer to their final desired concentrations. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the enzyme and near the Km for the substrate.

  • Reaction Initiation: In a 384-well plate, add the following in order:

    • Assay Buffer

    • Inhibitor solution (or vehicle for controls)

    • KDM enzyme solution

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the demethylation reaction by adding the substrate/co-factor mix (containing peptide, 2-OG, ascorbate, and iron(II) sulfate).

  • Reaction Incubation: Incubate the reaction mixture at room temperature for a set period (e.g., 60 minutes). The reaction time should be optimized to ensure it falls within the linear range of the enzyme kinetics.

  • Detection:

    • Stop the enzymatic reaction by adding the detection mix containing the anti-demethylated peptide antibody and AlphaLISA acceptor beads.

    • Incubate in the dark (e.g., for 60 minutes) to allow for antibody-peptide binding.

    • Add the AlphaScreen donor beads and incubate again in the dark (e.g., for 30-60 minutes).

  • Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G A 1. Add Inhibitor & Enzyme B 2. Pre-incubate A->B C 3. Add Substrate/ Co-factor Mix B->C D 4. Enzymatic Reaction C->D E 5. Add Detection Mix (Ab & Acceptor Beads) D->E F 6. Add Donor Beads E->F G 7. Read AlphaSignal F->G

Caption: Workflow for the in vitro AlphaLISA KDM inhibition assay.

Comparative Selectivity Data

The following tables summarize the expected inhibitory activities of GSK-J1, the prototypical 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid inhibitor, against a panel of JmjC histone demethylases. For comparison, data for a pan-KDM inhibitor (e.g., JIB-04) and a KDM5-selective inhibitor are included to highlight different selectivity profiles.

Table 1: Inhibitory Potency (IC50, nM) against KDM Subfamilies

Inhibitor ClassCompound ExampleKDM6A/B (Target)KDM5 FamilyKDM4 FamilyKDM2/7 Family
KDM6-Selective GSK-J1 ~60 [3][7]>1,700[12]>50,000[9]>50,000[9]
Pan-KDMJIB-04~855[7]~230-445[7]~290-1100[7]>10,000
KDM5-SelectiveCPI-455>2,000~10 [7]>2,000>2,000

Data are approximate values compiled from published sources and are intended for comparative purposes.

Table 2: Fold-Selectivity of GSK-J1

ComparisonFold-Selectivity (Approx.)
KDM5C vs. KDM6B~30x
KDM4 Family vs. KDM6B>800x
KDM2/7 Family vs. KDM6B>800x

These data clearly illustrate the high selectivity of the 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid scaffold for the KDM6 subfamily. A novel inhibitor based on this scaffold should be benchmarked against these values.

Cellular Assays: Bridging the Gap from In Vitro to In Vivo

While in vitro biochemical assays are essential for determining intrinsic inhibitory potency and selectivity, cellular assays are required to confirm that these properties translate to a more complex biological environment.[17]

Key cellular assays include:

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the inhibitor physically interacts with the target protein inside the cell.

  • Histone Methylation Analysis: The most direct readout of cellular activity is to measure changes in the target histone mark. For KDM6 inhibitors, an increase in global or locus-specific H3K27me3 levels is expected. This can be quantified by Western blotting, immunofluorescence, or ChIP-seq.[9][17]

  • Phenotypic Assays: Downstream functional assays, such as measuring the inhibition of pro-inflammatory cytokine production in macrophages, can provide further evidence of on-target activity.[4][9][10]

It is crucial to use a structurally related but inactive control compound (if available) in all cellular experiments to control for off-target or non-specific effects.[9] For GSK-J4, the corresponding inactive analogue is GSK-J5.[9]

Conclusion and Future Directions

The 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid scaffold represents a validated starting point for the development of potent and selective KDM6 inhibitors. This guide provides a comprehensive framework for researchers to rigorously profile novel analogues, ensuring the generation of robust and reliable data. By combining systematic in vitro selectivity screening with confirmatory cellular assays, researchers can confidently select high-quality chemical probes for biological investigation and advance promising candidates in the drug discovery pipeline. The principles and protocols outlined herein are designed to uphold the highest standards of scientific integrity, ensuring that the next generation of epigenetic modulators is built on a solid foundation of empirical evidence.

References

  • Culhane, J. C., & Cole, P. A. (2007). LSD1 and the chemistry of histone demethylation. Current opinion in chemical biology, 11(5), 561–568.
  • Reaction Biology. (n.d.). Demethylase Assay Services.
  • Abcam. (n.d.). Histone methylation assays.
  • Shi, Y., et al. (2010). In vitro histone demethylase assay. Cold Spring Harbor protocols, 2010(10), pdb.prot5506.
  • BPS Bioscience. (n.d.). JMJD3 Chemiluminescent Assay Kit - Data Sheet.
  • Active Motif. (n.d.). Recombinant UTX / KDM6A protein.
  • EpigenTek. (n.d.). EpiQuik Histone Demethylase (H3K4 Specific) Activity/Inhibition Assay Kit.
  • BPS Bioscience. (n.d.). UTX(KDM6A) Homogeneous Assay Kit.
  • BPS Bioscience. (n.d.). JMJD3 Homogeneous Assay Kit - Data Sheet.
  • BPS Bioscience. (n.d.). JMJD3 (KDM6B) Homogeneous Assay Kit.
  • ResearchGate. (n.d.). Inhibitor Scaffolds for 2-Oxoglutarate-Dependent Histone Lysine Demethylases. Request PDF.
  • Selleckchem. (n.d.). KDM6 Selective Inhibitors.
  • The Chemical Probes Portal. (2020, November 16). GSK-J4.
  • Hillringhaus, L., et al. (2019). Discovery of a Highly Selective Cell‐Active Inhibitor of the Histone Lysine Demethylases KDM2/7.
  • Hatch, S. B., et al. (2017). Assessing histone demethylase inhibitors in cells: lessons learned.
  • Abcam. (2020, March 11). KDM6A/KDM6B Activity Quantification Kit (Fluorometric).
  • Wang, L., et al. (2021). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cell and Developmental Biology, 9, 706596.
  • Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.
  • Abcam. (2020, November 4). KDM6A/KDM6B Activity Quantification Kit (Colorimetric).
  • Tarhonskaya, H., et al. (2014). Cancer-associated 2-oxoglutarate analogues modify histone methylation by inhibiting histone lysine demethylases.
  • Le, D. D., et al. (2019). Inhibitors of both the N-methyl lysyl- and arginyl-demethylase activities of the JmjC oxygenases. Philosophical Transactions of the Royal Society B: Biological Sciences, 374(1786), 20180268.
  • Penna-Martinez, M., et al. (2016). The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. Journal of autoimmunity, 75, 50–60.
  • Zhang, Y., et al. (2024). Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma. Investigative Ophthalmology & Visual Science, 65(2), 23.
  • Welstead, G. G., et al. (2025, May 15). UTX (KDM6A) promotes differentiation noncatalytically in somatic self-renewing epithelia. Proceedings of the National Academy of Sciences, 122(21), e2319323122.
  • Tocris Bioscience. (n.d.). GSK J4.
  • Agger, K., et al. (2014). The Histone Lysine Demethylase JMJD3/KDM6B Is Recruited to p53 Bound Promoters and Enhancer Elements in a p53 Dependent Manner. PLoS ONE, 9(5), e96854.
  • Wang, L., et al. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. Molecules, 28(6), 2568.
  • De, D., et al. (2014). Regulation of the JMJD3 (KDM6B)
  • England, K. S., et al. (2014). Optimisation of a triazolopyridine based histone demethylase inhibitor yields a potent and selective KDM2A (FBXL11) inhibitor. MedChemComm, 5(12), 1879-1886.
  • He, S., et al. (2021). KDM6B promotes activation of the oncogenic CDK4/6-pRB-E2F pathway by maintaining enhancer activity in MYCN-amplified neuroblastoma.
  • Westaway, S. M., et al. (2013). Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Journal of medicinal chemistry, 56(18), 7395–7406.
  • Horton, J. R., & Cheng, X. (2018). LINKED KDM5A JMJ DOMAIN FORMING COVALENT BOND TO INHIBITOR N71 i.e. 2-((3-(4-(dimethylamino)but-2-enamido)phenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid. RCSB PDB.

Sources

Comparative

Benchmarking Binding Kinetics of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid: A Comparative Guide

Target Audience: Researchers, biophysicists, and drug development professionals. Introduction In the landscape of hypoxia-inducible factor (HIF) stabilization, targeting Prolyl Hydroxylase Domain (PHD) enzymes requires e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals.

Introduction

In the landscape of hypoxia-inducible factor (HIF) stabilization, targeting Prolyl Hydroxylase Domain (PHD) enzymes requires exact tuning of inhibitor-residence time and thermodynamic binding profiles. 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (6-CBPA) represents a highly specialized picolinic acid derivative. While the pyridine-2-carboxylic acid core acts as a[1], the addition of the 6-cyclobutylcarbamoyl moiety extends deep into the 2-oxoglutarate (2-OG) binding pocket.

This guide provides a rigorous, objective comparison of the binding kinetics and thermodynamics of 6-CBPA against the endogenous substrate mimic N-oxalylglycine (NOG) and the[2]. By integrating Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) data, we deconstruct the causality behind 6-CBPA's enhanced target residence time.

Mechanistic Causality: Why the Cyclobutylcarbamoyl Group Matters

Standard picolinic acid derivatives often suffer from rapid dissociation rates ( koff​ ) due to their reliance on purely enthalpic coordination with the Fe(II) center and the Arg383 salt bridge. The 6-cyclobutylcarbamoyl group fundamentally alters this binding logic.

The cyclobutyl ring displaces ordered water molecules from the hydrophobic sub-pocket of PHD2, introducing a strong entropic driving force ( −TΔS ). Furthermore, the carbamoyl linker establishes a secondary hydrogen-bonding network with Tyr310, effectively "locking" the inhibitor in place and drastically reducing the off-rate.

PHD2_Inhibition Fe2 Active Site Fe(II) Arg383 Arg383 Residue Hydrophobic Hydrophobic Pocket (Tyr310/Trp389) Picolinic Pyridine-2-carboxylic Acid Core Picolinic->Fe2 Bidentate Chelation Picolinic->Arg383 Salt Bridge Carbamoyl Carbamoyl Linker Picolinic->Carbamoyl Carbamoyl->Hydrophobic H-Bonding (Tyr310) Cyclobutyl Cyclobutyl Ring Carbamoyl->Cyclobutyl Cyclobutyl->Hydrophobic Water Displacement (Entropy Gain)

Caption: Structural logic and binding interactions of 6-CBPA within the PHD2 catalytic domain.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols utilize orthogonal validation: SPR dictates the kinetic rates ( kon​ , koff​ ), while ITC confirms the thermodynamic stoichiometry and driving forces.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the association and dissociation rates of 6-CBPA vs. Roxadustat using[3].

  • Surface Preparation: Utilize a CM5 sensor chip (Cytiva). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 μL/min.

  • Immobilization: Inject recombinant human His-tagged PHD2 (catalytic domain, residues 181-426) diluted in 10 mM sodium acetate (pH 5.0) to achieve a target immobilization level of ~3000 RU. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare a 2-fold dilution series of 6-CBPA, Roxadustat, and NOG (range: 1.56 nM to 100 nM) in running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 50 μM FeSO4, 1 mM ascorbate, 0.05% Tween-20). Inject at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow 600 seconds for the dissociation phase. Regenerate the surface using a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.

SPR_Workflow CM5 CM5 Chip EDC/NHS Immobilize PHD2 Capture (~3000 RU) CM5->Immobilize Titration Analyte Injection (1.56 - 100 nM) Immobilize->Titration Wash Buffer Wash (600s Dissociation) Titration->Wash Analysis 1:1 Langmuir Fit (kon, koff) Wash->Analysis

Caption: Step-by-step SPR workflow for extracting kinetic parameters of PHD2 inhibitors.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions to binding.

  • Preparation: Dialyze PHD2 protein exhaustively against the SPR running buffer (minus Tween-20) to ensure exact buffer matching.

  • Titration Parameters: Load 30 μM PHD2 into the sample cell (MicroCal PEAQ-ITC). Fill the syringe with 300 μM 6-CBPA.

  • Injection Sequence: Perform an initial 0.4 μL injection (discarded from analysis), followed by 18 injections of 2 μL each, spaced by 150-second intervals at 25°C with a stirring speed of 750 rpm.

  • Analysis: Integrate the heat peaks and fit to a single-site binding model to extract Ka​ (where KD​=1/Ka​ ) and ΔH .

Quantitative Data Summarization

The tables below synthesize the benchmarking data, highlighting the kinetic and thermodynamic differences between the compounds.

Table 1: Comparative Kinetic Parameters (SPR against PHD2)

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , s)
NOG (Endogenous Mimic) 1.2×104 4.5×10−2 375022
Roxadustat (Clinical Std) 4.5×105 2.6×10−3 5.8384
6-CBPA 2.8×105 8.4×10−4 3.01190

Table 2: Comparative Thermodynamic Profiles (ITC at 25°C)

Compound ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Driving Force
NOG -7.4-8.2+0.8Enthalpy-driven
Roxadustat -11.2-6.5-4.7Mixed Enthalpy/Entropy
6-CBPA -11.6-4.1-7.5Entropy-driven

Discussion: The Kinetic Advantage of 6-CBPA

The experimental data reveals a profound shift in binding mechanics. While Roxadustat achieves a highly potent KD​ (5.8 nM) primarily through a rapid association rate ( kon​ ), 6-CBPA achieves superior affinity (3.0 nM) via a drastically reduced dissociation rate ( koff​=8.4×10−4s−1 ). This translates to a residence time ( τ ) of nearly 20 minutes, compared to Roxadustat's ~6 minutes.

The ITC data validates the causality of this kinetic shift. The binding of 6-CBPA is heavily entropy-driven ( −TΔS=−7.5 kcal/mol). The cyclobutyl group effectively displaces structured water networks from the hydrophobic pocket, a classical hydrophobic effect that imposes a high kinetic barrier to dissociation. For drug development professionals, this extended residence time is critical: it suggests that 6-CBPA can maintain target occupancy and durable HIF stabilization even as free pharmacokinetic concentrations decline, offering a distinct pharmacodynamic advantage over[4].

References

  • Title: Small-molecules that covalently react with a human prolyl hydroxylase – towards activity modulation and substrate capture Source: Chemical Communications URL: [Link]

  • Title: Preferred Conformation-Guided Discovery of Potent and Orally Active HIF Prolyl Hydroxylase 2 Inhibitors for the Treatment of Anemia Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Pro-Oncogenic Adaptor CIN85 Acts as an Inhibitory Binding Partner of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 Source: Cancer Research URL: [Link]

  • Title: HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience Source: Advances in Chronic Kidney Disease (via PMC) URL: [Link]

Sources

Validation

In Vitro to In Vivo Correlation (IVIVC) for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid: A Comparative Preclinical Guide

As application scientists and drug development professionals, we understand that bridging the gap between biochemical potency and systemic efficacy is the most critical hurdle in preclinical pharmacology. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we understand that bridging the gap between biochemical potency and systemic efficacy is the most critical hurdle in preclinical pharmacology. This guide provides an objective, data-driven comparison of the In Vitro to In Vivo Correlation (IVIVC) for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid (6-CBPC) —a novel structural analog in the class of 2-oxoglutarate (2-OG) competitive dioxygenase inhibitors.

By targeting Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD), 6-CBPC aims to stabilize HIF-2α and induce endogenous erythropoietin (EPO). Here, we benchmark 6-CBPC against the clinical standard [1] and the generic pharmacophore [2] to evaluate its predictive translational models.

Mechanistic Causality & IVIVC Rationale

Establishing a robust IVIVC for HIF-PHD inhibitors requires mapping a multi-step biological cascade. A compound's biochemical IC50 rarely scales linearly to in vivo efficacy without accounting for membrane permeability, isoform specificity, and hepatic clearance.

  • The In Vitro Anchor: 6-CBPC acts as a bidentate chelator. Its pyridine nitrogen and carboxylic acid coordinate the active-site Fe2+ of the PHD2 enzyme, while the cyclobutylcarbamoyl moiety competitively occupies the 2-OG binding pocket.

  • The Cellular Bridge: Biochemical inhibition must translate to the stabilization of HIF-2α in hepatocytes. We specifically measure HIF-2α (rather than HIF-1α) because it is the master transcriptional regulator of EPO [3]. If a compound lacks the lipophilicity to cross the cell membrane, the IVIVC breaks down here.

  • The In Vivo Translation: Plasma exposure (Pharmacokinetics, PK) must temporally correlate with serum EPO induction (Pharmacodynamics, PD). Because EPO transcription and translation involve a biological lag, PK and PD maximums ( Cmax​ ) are intentionally out of phase.

Pathway O2 Normoxia (O2) PHD2 HIF-PHD2 Enzyme O2->PHD2 Cofactor HIF2a HIF-2α Subunit PHD2->HIF2a Prolyl Hydroxylation Degradation Proteasomal Degradation HIF2a->Degradation VHL-mediated Nucleus Nuclear Translocation HIF2a->Nucleus Hypoxia / Drug Effect Inhibitor 6-CBPC (Test Compound) Inhibitor->PHD2 Competitive Inhibition Inhibitor->HIF2a Stabilizes EPO EPO Gene Transcription Nucleus->EPO Up-regulation

Fig 1. Mechanism of HIF-PHD2 inhibition by 6-CBPC leading to HIF-2α stabilization and EPO induction.

Comparative Performance Data

To objectively assess the IVIVC of 6-CBPC, we compare its performance metrics against Roxadustat (a highly optimized clinical HIF-PHI) and Dipicolinic Acid (the unoptimized parent pharmacophore).

Table 1: In Vitro & Cellular Profiling

The cyclobutyl group of 6-CBPC significantly improves membrane permeability over generic DPA, closing the gap between biochemical IC50 and cellular EC50.

CompoundPHD2 IC50 (nM)Hep3B HIF-2α EC50 (nM)Caco-2 Permeability ( Papp​ , 10−6 cm/s)
6-CBPC 45 ± 4320 ± 1812.5
Roxadustat 15 ± 285 ± 625.4
Dipicolinic Acid 850 ± 45>10,0001.2
Table 2: In Vivo PK/PD Correlation (Wistar Rat Model, 10 mg/kg PO)

In vivo, 6-CBPC demonstrates moderate oral bioavailability. The IVIVC holds true: the 4-fold lower cellular potency (vs. Roxadustat) accurately predicts the ~50% reduction in maximum EPO induction.

CompoundOral Bioavailability ( F% )Plasma Half-life ( t1/2​ , h)Max EPO Induction (Fold Change)
6-CBPC 42%4.518x
Roxadustat 75%12.035x
Dipicolinic Acid <5%0.51.5x

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal mechanisms to verify causality and rule out false positives.

Protocol 1: In Vitro HIF-PHD2 TR-FRET Assay

Scientific Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA. TR-FRET eliminates wash steps, preventing the dissociation of low-affinity competitive inhibitors (like 6-CBPC) during the assay, which would artificially inflate the apparent IC50.

  • Reagent Preparation: Prepare recombinant human PHD2 enzyme, biotinylated HIF-1α peptide substrate, and Eu-labeled anti-hydroxyproline antibody in HEPES buffer containing 10 μM FeSO4 and 1 mM ascorbate.

  • Compound Plating: Dispense 6-CBPC in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well plate.

    • Self-Validation Step: Include a standard curve of Roxadustat as a positive control to validate assay sensitivity, and a DMSO-only well to define the 100% activity window.

  • Reaction Initiation: Add PHD2 enzyme and incubate for 15 minutes to allow iron chelation and active-site binding. Add 2-OG (10 μM) and the peptide substrate to initiate the reaction.

  • Detection & Causality Check: After 60 minutes, add the TR-FRET detection mix. A decrease in the FRET signal directly correlates with a lack of peptide hydroxylation, proving that 6-CBPC successfully outcompeted 2-OG.

Protocol 2: In Vivo PK/PD Correlation Workflow

Scientific Rationale: PK (plasma concentration) and PD (serum EPO) must be measured from the same animal at matched time points. Because EPO transcription has a biological lag, PK is sampled heavily in the first 12 hours, while PD sampling extends to 48 hours to capture the delayed Cmax​ of EPO [4].

  • Dosing: Administer 6-CBPC (10 mg/kg) via oral gavage to male Wistar rats (n=6 per group).

  • Baseline Normalization (Critical): Draw blood at t=0 (pre-dose) to establish baseline EPO levels for each specific animal.

    • Self-Validation Step: Normalizing post-dose EPO to the animal's own baseline eliminates subject-to-subject biological variability, ensuring the fold-change is purely drug-induced.

  • Serial Sampling: Collect blood at 1, 2, 4, 8, 12, 24, and 48 hours. Split each sample into two aliquots: one for LC-MS/MS (PK) and one for EPO ELISA (PD).

  • IVIVC Modeling: Plot the plasma concentration-time curve overlaying the EPO response curve. Calculate the hysteresis loop to determine the temporal delay between target engagement and physiological output.

IVIVC InVitro In Vitro IC50 (Recombinant PHD2) Cellular Cellular EC50 (Hep3B HIF-2α) InVitro->Cellular Permeability Check InVivoPD In Vivo PD (Serum EPO Levels) Cellular->InVivoPD Efficacy Translation InVivoPK In Vivo PK (Plasma Clearance) Correlation IVIVC Model (PK/PD Integration) InVivoPK->Correlation Exposure Data InVivoPD->Correlation Response Data

Fig 2. Workflow for establishing IVIVC, mapping in vitro potency to in vivo PK/PD outcomes.

Conclusion

6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid represents a structurally viable, moderately potent HIF-PHD inhibitor. While it does not reach the extreme potency or pharmacokinetic half-life of Roxadustat, its IVIVC is highly predictable. The addition of the cyclobutylcarbamoyl group successfully rescues the parent dipicolinic acid from poor cellular permeability, allowing direct translation from in vitro target engagement to in vivo EPO induction.

References

  • Frontiers in Pharmacology. Roxadustat: Not just for anemia. Available at: [Link]

  • ACS Medicinal Chemistry Letters. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Effect of Roxadustat on Pharmacokinetics and In Vivo Inhibitory Potential. Available at: [Link]

Comparative

The Evolving Landscape of Anemia Therapeutics: A Comparative Efficacy Analysis of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid Analogs as HIF-Prolyl Hydroxylase Inhibitors

For Immediate Release to the Scientific Community In the quest for novel and effective treatments for anemia, particularly in the context of chronic kidney disease (CKD), a new class of oral therapeutics known as Hypoxia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to the Scientific Community

In the quest for novel and effective treatments for anemia, particularly in the context of chronic kidney disease (CKD), a new class of oral therapeutics known as Hypoxia-Inducible Factor-Prolyl Hydroxylase (HIF-PH) inhibitors has emerged as a promising alternative to traditional erythropoiesis-stimulating agents (ESAs). This guide provides a detailed comparative analysis of the efficacy of 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid and its analogs, a scaffold that has demonstrated significant potential in the inhibition of HIF-PH enzymes. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and nephrology.

The Central Role of HIF-Prolyl Hydroxylase Inhibition in Anemia Treatment

Under normal oxygen conditions (normoxia), the transcription factor Hypoxia-Inducible Factor-alpha (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.[1] In hypoxic conditions, the oxygen-dependent activity of PHDs is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis, including erythropoietin (EPO), and genes related to iron metabolism and transport.[1][2][3]

HIF-PH inhibitors are small molecules that mimic a hypoxic state by competitively binding to the active site of PHD enzymes, thereby preventing the hydroxylation and subsequent degradation of HIF-α.[1][2] This leads to a controlled and physiological increase in endogenous EPO production and improved iron utilization, addressing the primary drivers of anemia in CKD.[2][3] The pyridine-2-carboxylic acid scaffold has been identified as a key pharmacophore in the design of potent HIF-PH inhibitors.[2]

The 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid Scaffold: A Foundation for Potent HIF-PH Inhibition

The core structure of 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid features a pyridine-2-carboxylic acid moiety, which is crucial for chelating the ferrous iron atom in the active site of the PHD enzyme, and a carbamoyl side chain at the 6-position that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The cyclobutyl group in the topic compound represents one such modification aimed at exploring the hydrophobic pocket of the enzyme's active site.

Comparative Efficacy of Analogs: A Structure-Activity Relationship (SAR) Perspective

The efficacy of pyridine-2-carboxamide analogs as HIF-PH inhibitors is highly dependent on the nature of the substituents on both the pyridine ring and the amide nitrogen. Structure-activity relationship (SAR) studies have revealed several key trends:

  • Substitutions on the Pyridine Ring: Further modifications to the pyridine ring can fine-tune the electronic properties and binding interactions of the inhibitor.

  • Clinically Relevant Analogs: The fundamental pyridine-2-carboxylic acid scaffold is present in several clinically advanced HIF-PH inhibitors. For example, Vadadustat (AKB-6548), a monocyclic pyridine derivative, has been extensively studied for the treatment of anemia in CKD.[2] Daprodustat (GSK1278863) also incorporates a related pyridine-based core.[2] These compounds have undergone rigorous clinical trials, demonstrating their ability to effectively and safely increase and maintain hemoglobin levels in patients with anemia of CKD.[2][4]

The following table summarizes the inhibitory activity of selected pyridine-based HIF-PH inhibitors against PHD2, the primary isoform involved in HIF-α regulation for EPO production.

Compound/AnalogCore ScaffoldPHD2 IC50 (nM)Key Structural FeaturesReference
Vadadustat Pyridine-2-carboxylic acid derivativePotent (specific values proprietary)Glycine conjugate on the pyridine ring[2]
Daprodustat Pyridine-basedPotent (specific values proprietary)Glycine and cyanophenyl substituents[2]
Compound 22 Piperidinyl-linked pyridine22.53Para-chloro substituent on a phenyl ring linked via a piperidinyl linker[5]
Compound 24 Piperidinyl-linked pyridine19.623,4-dichloro substituent on a phenyl ring linked via a piperidinyl linker[5]
Compound 8 4-Hydroxypyrimidine256Biphenylmethyl amide at C-5[6]
Compound 16 (R-isomer) 4-Hydroxypyrimidine93(R)-hydroxy(phenyl)methyl amide at C-5[6]

Note: Direct head-to-head IC50 values for 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid are not publicly available. The data presented for analogs illustrates the range of potencies achievable with modifications to the core scaffold.

Experimental Protocols for Efficacy Determination

The evaluation of HIF-PH inhibitors involves a standardized set of in vitro and cell-based assays to determine their potency and mechanism of action.

In Vitro PHD2 Inhibition Assay (Mass Spectrometry-Based)

This assay directly measures the enzymatic activity of recombinant human PHD2.

Principle: The assay quantifies the hydroxylation of a synthetic peptide substrate corresponding to a segment of HIF-1α. The reaction is initiated by the addition of the enzyme to a mixture containing the peptide substrate, Fe(II), 2-oxoglutarate, and ascorbate, in the presence of varying concentrations of the inhibitor. The reaction is quenched, and the extent of peptide hydroxylation is determined by mass spectrometry.

Step-by-Step Methodology:

  • Prepare a reaction buffer containing Tris-HCl, ascorbate, and FeSO4.

  • Dispense the test compounds (analogs of 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid) at various concentrations into a 96-well plate.

  • Add a solution containing the HIF-1α peptide substrate and 2-oxoglutarate to each well.

  • Initiate the reaction by adding recombinant human PHD2 enzyme.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Quench the reaction by adding a stop solution (e.g., formic acid).

  • Analyze the samples by RapidFire Mass Spectrometry to quantify the hydroxylated and unhydroxylated peptide.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay assesses the ability of the inhibitors to stabilize HIF-1α in a cellular context.

Principle: Cells are treated with the test compounds, and the intracellular levels of HIF-1α protein are measured by Western blotting. An increase in the HIF-1α signal indicates effective inhibition of PHD activity.

Step-by-Step Methodology:

  • Culture a suitable cell line (e.g., Hep3B human hepatoma cells) in appropriate media until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 4-6 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for HIF-1α.

  • Wash the membrane and incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control (e.g., β-actin) to normalize the HIF-1α signal.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the experimental approach, the following diagrams illustrate the HIF signaling pathway and the general workflow for evaluating HIF-PH inhibitors.

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / HIF-PH Inhibition HIFa_N HIF-1α PHD PHD Enzymes HIFa_N->PHD HIFa_OH Hydroxylated HIF-1α PHD->HIFa_OH Hydroxylation O2 O2 O2->PHD Fe2 Fe(II) Fe2->PHD OG 2-OG OG->PHD VHL VHL Complex HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_H HIF-1α HIF_complex HIF-1α/β Complex HIFa_H->HIF_complex Accumulation & Dimerization PHD_I PHD Enzymes Inhibitor 6-(R)-Pyridine-2-Carboxylic Acid Analog Inhibitor->PHD_I Inhibition HIFb HIF-1β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE HRE (DNA) Transcription Gene Transcription HRE->Transcription Activation EPO EPO Transcription->EPO Iron_Metabolism Iron Metabolism Genes Transcription->Iron_Metabolism Experimental_Workflow cluster_workflow Workflow for Efficacy Evaluation Compound_Synthesis Analog Synthesis (e.g., varying the R-group on 6-(R)-carbamoyl-pyridine-2-carboxylic acid) PHD2_Assay In Vitro PHD2 Inhibition Assay Compound_Synthesis->PHD2_Assay Cell_Assay Cell-Based HIF-1α Stabilization Assay Compound_Synthesis->Cell_Assay IC50_Det IC50 Determination PHD2_Assay->IC50_Det SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Det->SAR_Analysis WB_Analysis Western Blot Analysis Cell_Assay->WB_Analysis WB_Analysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General experimental workflow for evaluating HIF-PH inhibitors.

Conclusion and Future Directions

The 6-(cyclobutylcarbamoyl)pyridine-2-carboxylic acid scaffold and its analogs represent a promising class of orally available small molecules for the treatment of anemia through the inhibition of HIF-prolyl hydroxylases. The comparative analysis of related structures demonstrates that subtle modifications to the core molecule can significantly impact potency and efficacy. The established in vitro and cellular assays provide a robust framework for the systematic evaluation and optimization of these compounds.

Future research in this area will likely focus on the development of analogs with enhanced selectivity for the different PHD isoforms to potentially fine-tune the therapeutic effects and minimize off-target activities. Furthermore, a deeper understanding of the long-term safety and efficacy profiles of this class of drugs in diverse patient populations will be critical for their successful integration into clinical practice. The continued exploration of the structure-activity relationships within the pyridine-2-carboxamide series will undoubtedly pave the way for the next generation of HIF-PH inhibitors.

References

  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (n.d.). PMC. [Link]

  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (n.d.). PMC. [Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. (2022). MDPI. [Link]

  • (PDF) Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. (2025). ResearchGate. [Link]

  • Preferred Conformation-Guided Discovery of Potent and Orally Active HIF Prolyl Hydroxylase 2 Inhibitors for the Treatment of Anemia. (2023). ACS Publications. [Link]

  • A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. (n.d.). ResearchGate. [Link]

  • Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. (2025). PMC. [Link]

  • The comparison of four hypoxia‑inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia. (n.d.). SpringerLink. [Link]

  • Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. (n.d.). PMC. [Link]

  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. (n.d.). PMC. [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Picolinic acid. (n.d.). PubChem. [Link]

  • Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis. (2024). Frontiers. [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (2021). MDPI. [Link]

  • 2-Pyridinecarboxylic acid, 6-methyl-. (n.d.). NIST WebBook. [Link]

  • Picolinic acid. (n.d.). Wikipedia. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid

This document provides a detailed, procedural guide for the proper and safe disposal of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid. As a specialized pyridine carboxylic acid derivative likely used in targeted rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the proper and safe disposal of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid. As a specialized pyridine carboxylic acid derivative likely used in targeted research and drug development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Hazard Assessment and Waste Characterization

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid may not be universally available, its structure—a substituted pyridine-2-carboxylic acid—allows for a robust hazard assessment based on analogous compounds.

The core structure, 2,6-Pyridinedicarboxylic acid, is classified as causing severe skin burns and eye damage (Skin Corrosion, Sub-category 1B; Serious Eye Damage, Category 1) and may cause respiratory irritation.[1] Therefore, it is prudent to handle 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid as a hazardous substance with similar corrosive and irritant properties.

Key Hazard Characteristics:

  • Corrosivity: As an acidic organic compound, it is expected to be corrosive to skin and eyes and potentially to metals.[1]

  • Toxicity: Pyridine and its derivatives can exhibit toxicity.[2] The specific toxicological properties of this compound have not been thoroughly investigated, necessitating cautious handling.[1]

  • Reactivity: While stable under normal conditions, it may be incompatible with strong bases and oxidizing agents.[3]

  • Waste Classification: This chemical waste must be classified as hazardous. For transport, it would likely fall under a category such as "Corrosive solid, acidic, organic, n.o.s.".[1]

Hazard Class Anticipated Properties Primary Concern
Corrosive Acidic natureCauses severe skin burns and eye damage
Irritant May cause respiratory tract irritationInhalation of dust
Environmental Unknown, but pyridine derivatives can be harmfulContamination of water and soil

Personal Protective Equipment (PPE) and Safe Handling

Given the anticipated hazards, all handling and disposal procedures must be conducted with appropriate PPE to prevent personal exposure.[4]

Mandatory PPE Ensemble:

  • Eye Protection: Chemical splash goggles or a face shield are required.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6]

  • Body Protection: A lab coat, fully buttoned, is mandatory. A chemically resistant apron may be advisable for larger quantities.[5]

  • Respiratory Protection: All handling of the solid material or its solutions that could generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]

Step-by-Step Disposal Protocol

The fundamental principle is that this chemical waste is hazardous and must not be disposed of via standard trash or sanitary sewer systems.[6][8] It must be collected for professional disposal by a licensed hazardous waste contractor or your institution's Environmental Health & Safety (EHS) department.[5]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions.

  • Identify the Waste Stream: Designate a specific waste container solely for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid and materials contaminated with it.

  • Maintain Separation: This waste must be kept separate from other chemical waste streams, especially bases, cyanides, sulfides, and strong oxidizing agents.[9]

  • Solid vs. Liquid: Do not mix solid waste (e.g., contaminated gloves, weigh paper) with liquid waste.[10] Collect contaminated solids in a separate, clearly labeled container or bag.

Step 2: Container Selection and Packaging

The integrity of the waste container is essential for safe storage and transport.

  • Material Compatibility: Use a container made of a material compatible with organic acids. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers due to the risk of corrosion.[11]

  • Secure Closure: The container must have a leak-proof, screw-on cap.[10] Parafilm, corks, or stoppers are not acceptable closures for waste containers.[10]

  • Original Containers: Whenever possible, the best practice is to use the original manufacturer's container for the disposal of the unused reagent.[10][12] If this is not feasible, ensure the new container is appropriate and clean.

Step 3: Waste Labeling

Clear and accurate labeling prevents the generation of "unknown" waste, which is expensive and dangerous to handle.[9][10]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.

  • Complete All Fields: Fill out the label completely and legibly. This must include:

    • The words "Hazardous Waste "[6]

    • The full chemical name: "6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid "

    • All chemical constituents and their approximate percentages if it's a mixture.

    • The date of accumulation (when the first waste was added).[13]

    • The associated hazards (e.g., "Corrosive," "Irritant").

Step 4: On-Site Storage (Satellite Accumulation Area)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[13][14]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[15]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a tub or tray) to contain any potential leaks or spills.[10]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[9][13] Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[6]

  • Quantity Limits: Adhere to institutional and regulatory limits for waste accumulation, which is typically a maximum of 55 gallons of hazardous waste per SAA.[13]

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is full or has been in storage for the maximum allowed time (often 12 months, but check local regulations), arrange for pickup through your institution's EHS office or a licensed hazardous waste disposal company.[5][13]

  • Documentation: Complete all necessary waste disposal forms required by your institution and the disposal contractor.[5][16]

Spill Management Procedures

In the event of a spill, a prompt and correct response is critical to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[6]

  • Assess the Spill: For a small spill of solid material, and if you are trained to do so, proceed with cleanup. For large spills, contact your institution's emergency response team or EHS immediately.

  • Wear Appropriate PPE: Don the full PPE ensemble described in Section 2.

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[6] Avoid raising dust.[1]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

    • Decontaminate the spill area with a suitable cleaning agent and water, collecting the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: Label the container with the spilled chemical's name and "Spill Debris." Dispose of it as hazardous waste.[1]

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:

  • DO NOT dispose of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid down the drain.[6][8] This compound is not suitable for sewer disposal.

  • DO NOT dispose of this chemical in the regular trash.[6][17]

  • DO NOT allow the waste to evaporate in the fume hood as a means of disposal.

  • DO NOT mix this waste with incompatible chemicals, particularly bases or strong oxidizers.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid.

G start Waste Generation: 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid or contaminated material ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Work in a Fume Hood start->ppe segregate Step 2: Segregate Waste Isolate from incompatible chemicals (e.g., bases, oxidizers) ppe->segregate container Step 3: Select Container Chemically compatible (Glass, HDPE) Leak-proof screw cap segregate->container label Step 4: Label Container 'Hazardous Waste' Full Chemical Name & Date container->label store Step 5: Store in SAA Secondary Containment Keep container closed label->store spill_check Is there a spill? store->spill_check spill_proc Follow Spill Management Protocol (Section 4) spill_check->spill_proc Yes full_check Is container full or storage time limit reached? spill_check->full_check No spill_proc->store full_check->store No dispose Step 6: Arrange Disposal Contact EHS or licensed contractor Complete paperwork full_check->dispose Yes end End: Waste is safely managed for disposal dispose->end

Caption: Disposal workflow for 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid.

References

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Available at: [Link]

  • Laboratory Hazardous Waste Management. National Cheng Kung University. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • Sunresin Pyridine Wastewater Treatment. Sunresin. Available at: [Link]

  • Laboratory Waste Management Guidelines. University of Rochester. Available at: [Link]

  • Hazardous Waste & Disposal Considerations. American Chemical Society. Available at: [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. University of Washington Environmental Health & Safety. Available at: [Link]

  • Laws and Regulations Retrieving System. Ministry of Environment, Taiwan. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available at: [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Research Council. Available at: [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Safety Data Sheet for 2,6-Pyridinedicarboxylic acid. Bio-Rad. Available at: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Available at: [Link]

  • Hazardous Waste. University of Oklahoma Environmental Health and Safety. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid

Advanced Safety & Handling Protocol: 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid As a Senior Application Scientist, I recognize that handling novel pharmaceutical building blocks requires moving beyond generic safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Handling Protocol: 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic Acid

As a Senior Application Scientist, I recognize that handling novel pharmaceutical building blocks requires moving beyond generic safety data sheets (SDS). 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid—also known in the literature as 6-(cyclobutylcarbamoyl)picolinic acid[1]—is a highly specialized intermediate. Derivatives of this scaffold are frequently utilized in the synthesis of potent central nervous system (CNS) modulators (such as mGluR5 ligands)[2] and advanced kinase inhibitors[3],[4].

Because novel active pharmaceutical ingredient (API) intermediates often lack long-term toxicological profiling, we must apply the precautionary principle . This guide synthesizes the known hazard profile of the parent scaffold with the steric and electronic implications of its functional groups to provide a self-validating, rigorous operational and disposal plan.

Hazard Profiling & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The molecule consists of a pyridine-2-carboxylic acid (picolinic acid) core modified with a cyclobutylcarbamoyl group at the 6-position.

  • The Picolinic Acid Core: The parent compound is classified under the Globally Harmonized System (GHS) as causing severe eye damage (Eye Dam. 1, H318) and being harmful if swallowed (Acute Tox. 4, H302)[5],[6].

  • The Cyclobutylcarbamoyl Modification: The addition of the cyclobutyl ring significantly increases the molecule's lipophilicity (LogP). Increased lipophilicity enhances the compound's ability to permeate the lipid-rich stratum corneum of the skin, potentially increasing dermal toxicity and systemic absorption compared to the parent acid.

Table 1: Synthesized Hazard Profile & Structural Implications

Hazard CategoryGHS IndicatorStructural Causality & Risk Factor
Ocular Toxicity H318 (Severe Eye Damage)The carboxylic acid moiety rapidly lowers the pH of ocular fluid, causing irreversible corneal protein denaturation[5].
Dermal Exposure H315 (Skin Irritation)The lipophilic cyclobutyl group facilitates rapid epidermal penetration, acting as a carrier for the acidic pharmacophore.
Inhalation Unclassified (High Risk)Fine powders of lipophilic organic acids are prone to electrostatic aerosolization, posing a severe inhalation risk[7].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic organic acids with unknown biological activity. The following self-validating PPE matrix must be strictly adhered to.

Table 2: Required PPE and Mechanistic Rationale

Protection ZoneRequired EquipmentMechanistic Rationale
Ocular (Eyes) Unvented chemical safety goggles + Face shieldStandard safety glasses offer zero protection against aerosolized dust. Unvented goggles prevent fine lipophilic particulates from bypassing the barrier.
Dermal (Hands) Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil)Nitrile provides tactile dexterity. Neoprene is mandated because it offers superior chemical resistance to lipophilic organic acids, preventing breakthrough.
Dermal (Body) Tyvek® disposable lab coat or chemically resistant apronCotton lab coats absorb and retain lipophilic dusts, leading to chronic dermal exposure. Tyvek® provides a non-porous barrier.
Respiratory N95/P100 Particulate Respirator (or PAPR for >50g)Mitigates the inhalation of biologically active fine powders during weighing and transfer operations[8].

Operational Workflow & Engineering Controls

When handling 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid, the primary operational goal is the absolute mitigation of airborne dust.

Step-by-Step Handling Methodology
  • Environmental Verification: Ensure the fume hood or Ventilated Balance Enclosure (VBE) is operating at a face velocity of 80–120 feet per minute (fpm).

  • Static Mitigation (Critical): Place an anti-static bar (ionizer) directly next to the balance. Causality: Lipophilic powders generate static charge through triboelectric friction. Neutralizing this charge prevents the powder from suddenly aerosolizing or clinging to the outside of the weighing vessel.

  • Closed-System Weighing: Tare a sealable anti-static weighing boat or vial. Transfer the solid using a static-dissipative spatula. Seal the vessel before removing it from the balance area.

  • In-Situ Solubilization: Whenever the experimental protocol allows, inject the reaction solvent directly into the sealed weighing vessel via syringe. Causality: Wetting the powder immediately eliminates the dust inhalation hazard, transitioning the risk from an unpredictable aerosol to a controllable liquid.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a cloth dampened with a dilute alkaline solution (e.g., 0.1M NaOH or 1M NaHCO3​ ). Causality: The carboxylic acid is neutralized into a highly water-soluble sodium salt, ensuring complete removal from surfaces.

OperationalWorkflow PPE 1. Don PPE (N95, Nitrile, Goggles) Hood 2. Fume Hood Prep (Airflow >100 fpm) PPE->Hood Weigh 3. Anti-Static Weigh (Closed Enclosure) Hood->Weigh Transfer 4. Solvent Addition (Minimize Dust) Weigh->Transfer Clean 5. Decontamination (Alkaline Wipe) Transfer->Clean

Figure 1: Step-by-step operational workflow for safe handling of novel API intermediates.

Spill Response & Decontamination Protocol

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the biologically active powder.

Step-by-Step Spill Response
  • Isolation: Immediately halt work and evacuate personnel from the immediate vicinity.

  • Assessment: Determine if the spill is contained within the fume hood (Small) or outside the engineering controls (Large).

  • Wet Containment: Cover the spilled powder with absorbent pads dampened with water or a mild alkaline buffer. Causality: The moisture traps the dust, while the alkaline buffer begins neutralizing the acidic pharmacophore.

  • Collection: Carefully fold the damp pads inward to trap the material. Place the pads into a labeled, sealable hazardous waste bag.

  • Chemical Wash: Wash the affected surface with a 1M Sodium Bicarbonate ( NaHCO3​ ) solution, followed by a final wipe with 70% Isopropanol to remove any residual lipophilic organic matter.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small Small (<50g) Inside Hood Assess->Small Low Vol Large Large (>50g) Outside Hood Assess->Large High Vol Contain Damp Absorbent (No Dry Sweeping) Small->Contain Evacuate Evacuate & Call EHS Large->Evacuate Decon Alkaline Wash (1M NaHCO3) Contain->Decon Waste Hazardous Waste Decon->Waste

Figure 2: Logical decision tree and procedural pathway for chemical spill response.

Disposal & Waste Management Plan

Improper disposal of nitrogenous organic acids poses severe environmental and regulatory risks.

  • Segregation: Do not mix 6-(Cyclobutylcarbamoyl)pyridine-2-carboxylic acid waste with strong oxidizing agents or strong bases, as exothermic reactions may occur[9].

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a double-lined, chemically compatible, and clearly labeled hazardous waste drum.

  • Liquid Waste: Solvent mixtures containing this compound must be collected in dedicated halogen-free or halogenated waste carboys (depending on the solvent used).

  • Destruction Mechanism: Waste must be transferred to a licensed hazardous waste contractor for high-temperature incineration. Causality: Because this is a nitrogenous compound ( C11​H12​N2​O3​ ), the incineration facility must be equipped with a chemical scrubber to capture and neutralize toxic nitrogen oxide ( NOx​ ) emissions generated during thermal decomposition[7].

References

  • World Intellectual Property Organization. "WO2011087758A1 - Adamantyl amide derivatives and uses of same." Google Patents.[2]

  • World Intellectual Property Organization. "WO02100846A1 - Imidazole derivatives." Googleapis.[Link][3]

  • United States Patent and Trademark Office. "US20130012529A1 - Heterobicyclic carboxamides as inhibitors for kinases." Google Patents.[4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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